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  • Product: 1H-Pyrrolo[3,4-D]pyrimidin-4-OL
  • CAS: 39455-98-6

Core Science & Biosynthesis

Foundational

1H-Pyrrolo[3,4-d]pyrimidin-4-ol: Structural Profiling and Application in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry and structure-based drug design (SBDD), the selection of an optimal core scaffold is the foundational step in developing highly selective, ATP-competitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and structure-based drug design (SBDD), the selection of an optimal core scaffold is the foundational step in developing highly selective, ATP-competitive kinase inhibitors. 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (CAS: 39455-98-6) has emerged as a privileged bicyclic pharmacophore [1]. As a bioisostere of the purine ring, it mimics the natural substrate of kinases (ATP) while offering unique vectors for synthetic functionalization.

As application scientists, we recognize that a scaffold's utility is dictated by its ligand efficiency (LE) and synthetic tractability. This whitepaper provides an in-depth technical analysis of the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol core, detailing its physicochemical properties, structural biology implications, and self-validating protocols for its synthesis and analytical verification.

Physicochemical Profiling & Causality in Drug Design

The physicochemical properties of a core scaffold directly dictate the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the final drug candidate.

The "Molecular Weight Budget"

With a molecular weight of precisely 135.13 g/mol , 1H-Pyrrolo[3,4-d]pyrimidin-4-ol is highly atom-efficient [2]. In SBDD, maintaining a low molecular weight for the core is imperative. Adhering to Lipinski’s Rule of Five (MW < 500 Da), this scaffold leaves a generous "molecular weight budget" of ~365 Da. This allows medicinal chemists ample room to append complex functional groups that target the solvent channel, the gatekeeper residue, and the deep specificity pockets of kinases without violating drug-likeness parameters.

Tautomeric Equilibrium

A critical mechanistic feature of this molecule is its tautomerization. 1H-Pyrrolo[3,4-d]pyrimidin-4-ol exists in equilibrium with its keto form, 1H-pyrrolo[3,4-d]pyrimidin-4(3H)-one .

  • Causality: In the solution phase and within the protein binding pocket, the predominant tautomer dictates the hydrogen bond donor/acceptor profile. The hydroxyl (-OH) form acts as a dual donor/acceptor, whereas the keto (=O) form provides a strong acceptor at the oxygen and a donor at the adjacent N3 nitrogen. The local dielectric constant of the kinase hinge region will stabilize one tautomer over the other, directly impacting binding affinity and residence time.

Table 1: Physicochemical and Structural Parameters
ParameterValue
IUPAC Name 1H-pyrrolo[3,4-d]pyrimidin-4-ol
CAS Registry Number 39455-98-6
Molecular Formula C6H5N3O
Molecular Weight 135.13 g/mol
Monoisotopic Mass 135.043 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Topological Polar Surface Area (TPSA) 58.2 Ų

Structural Biology & Pharmacophore Modeling

The efficacy of the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol scaffold lies in its precise geometric alignment with the hinge region of the kinase domain [3]. The pyrimidine nitrogen (N1) and the C4-hydroxyl/carbonyl group form a robust bidentate hydrogen-bonding network with the backbone amide and carbonyl of the hinge residues (typically Methionine or Cysteine).

Pharmacophore Scaffold 1H-Pyrrolo[3,4-d]pyrimidin-4-ol Core Scaffold N1 Pyrimidine N1 (H-bond Acceptor) Scaffold->N1 OH C4-Hydroxyl / Carbonyl (H-bond Donor/Acceptor) Scaffold->OH PyrroleNH Pyrrole N-H (Solvent Exposed / Modifiable) Scaffold->PyrroleNH HingeNH Kinase Hinge Backbone N-H (e.g., Met/Cys) N1->HingeNH Accepts H-bond HingeCO Kinase Hinge Backbone C=O (e.g., Glu/Val) OH->HingeCO Donates/Accepts H-bond Gatekeeper Gatekeeper Pocket (Hydrophobic) OH->Gatekeeper Steric Alignment

Figure 1: Pharmacophore mapping of the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol scaffold in kinase hinge regions.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the synthesis of the core scaffold must be coupled with a self-validating analytical protocol. The following methodology details the cyclization of a pyrrole precursor to yield the target compound, followed by LC-MS validation to confirm the precise molecular weight.

Step-by-Step Synthetic Protocol
  • Objective: Synthesize 1H-Pyrrolo[3,4-d]pyrimidin-4-ol via formamidine-mediated cyclization.

  • Causality of Reagents: Formamidine acetate is utilized over traditional orthoesters because it acts as both a carbon source and an ammonia equivalent, driving the cyclization of the pyrimidine ring in a single, thermodynamically favorable step.

Procedure:

  • Preparation: Suspend 1.0 equivalent of 4-amino-1H-pyrrole-3-carboxamide (starting material) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add 3.0 equivalents of formamidine acetate to the suspension.

  • Cyclization: Heat the reaction mixture to reflux (80°C) under an inert nitrogen atmosphere for 12-16 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH, 9:1).

  • Precipitation: Upon completion, cool the reaction mixture to 0°C in an ice bath. The target compound will precipitate as the thermodynamic tautomer.

  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol and diethyl ether, and dry under high vacuum to yield 1H-Pyrrolo[3,4-d]pyrimidin-4-ol as an off-white solid (Expected Yield: 75-85%).

Synthesis Step1 4-amino-1H-pyrrole-3-carboxamide (Starting Material) Step2 Formamidine acetate, EtOH (Reagent Addition) Step1->Step2 Suspend in solvent Step3 Reflux at 80°C, 12h (Cyclization) Step2->Step3 Heat under N2 Step4 Cooling to 0°C & Filtration (Isolation) Step3->Step4 Thermodynamic precipitation Product 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (MW: 135.13 g/mol) Step4->Product Vacuum drying

Figure 2: General synthetic workflow for the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol core.

Self-Validating Analytical Protocol (LC-MS)

To validate the structural integrity and confirm the molecular weight (135.13 g/mol ), Liquid Chromatography-Mass Spectrometry (LC-MS) must be performed. Because the molecule contains basic nitrogen atoms, positive electrospray ionization (ESI+) is the optimal detection mode.

Table 2: LC-MS Validation Parameters
ParameterCondition / Specification
Column C18 Reverse Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in MS-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Profile 5% to 95% B over 3.0 minutes
Flow Rate 0.6 mL/min
Ionization Mode ESI Positive (ESI+)
Expected MS Result [M+H]⁺ = 136.1 m/z

Note: The observation of the 136.1 m/z peak serves as the definitive, self-validating checkpoint that the cyclization was successful and the correct molecular weight has been achieved.

References

  • Chemical Substance Information: 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (9CI). NextSDS. Retrieved from: [Link]

  • 1H-Pyrrolo[3,4-d]pyrimidin-4-ol CAS#: 39455-98-6. ChemWhat Database. Retrieved from:[Link]

Exploratory

pharmacokinetics and pharmacodynamics of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL

Pharmacokinetics and Pharmacodynamics of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL Derivatives: A Technical Guide to Next-Generation Kinase Inhibitors Executive Summary The 1H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold (frequently exis...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetics and Pharmacodynamics of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL Derivatives: A Technical Guide to Next-Generation Kinase Inhibitors

Executive Summary

The 1H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold (frequently existing in its tautomeric 1H-pyrrolo[3,4-d]pyrimidin-4-one form) has emerged as a privileged bioisostere for the purine ring in modern medicinal chemistry. Its structural geometry makes it an exceptional pharmacophore for designing ATP-competitive kinase inhibitors. In recent years, this scaffold has been heavily optimized to target the Ataxia telangiectasia and Rad3-related (ATR) kinase—a master regulator of the DNA Damage Response (DDR) pathway[1].

This whitepaper provides an in-depth analysis of the pharmacodynamics (PD) and pharmacokinetics (PK) of 1H-pyrrolo[3,4-d]pyrimidine derivatives, detailing the mechanistic causality behind their target engagement, structural modifications for ADME optimization, and the self-validating experimental protocols required to evaluate them.

Pharmacodynamics (PD): Target Engagement & Mechanism of Action

The ATR-CHK1 Axis and Synthetic Lethality

ATR kinase is the apex sensor of single-stranded DNA (ssDNA) and replication stress. In healthy cells, ATR activates Checkpoint Kinase 1 (CHK1) to halt the cell cycle and initiate DNA repair. In oncology, particularly in tumors harboring existing DDR defects (e.g., BRCA1/2 mutations or ATM deficiencies), inhibiting ATR forces the cells into premature mitosis, resulting in catastrophic DNA damage and synthetic lethality.

Pyrrolo[3,4-d]pyrimidine derivatives exert their PD effects by directly binding to the ATP-binding pocket of ATR[2].

  • Mechanistic Causality: The N1 and N3 atoms of the pyrimidine ring, along with the NH of the pyrrole ring, act as critical hydrogen bond acceptors and donors, interacting directly with the kinase hinge region. The 4-ol (or 4-one) moiety frequently participates in water-mediated hydrogen bonding networks deep within the active site, locking the inhibitor into a high-affinity, low-off-rate conformation[1].

ATR_Pathway DNA_Damage Replication Stress (ssDNA) RPA RPA Protein Complex DNA_Damage->RPA binds ATR ATR Kinase RPA->ATR recruits & activates CHK1 CHK1 Activation ATR->CHK1 phosphorylates Inhibitor Pyrrolo[3,4-d]pyrimidine Inhibitor Inhibitor->ATR blocks ATP pocket Cell_Cycle Cell Cycle Arrest & DNA Repair Inhibitor->Cell_Cycle prevents Apoptosis Synthetic Lethality (Apoptosis) Inhibitor->Apoptosis forces in cancer CHK1->Cell_Cycle induces

Caption: The ATR-CHK1 DNA Damage Response pathway and the synthetic lethality mechanism of pyrrolo-pyrimidine inhibitors.

Quantitative Pharmacodynamic Profiling

The optimization of the pyrrolo[3,4-d]pyrimidine core has yielded compounds with exceptional biochemical and cellular potency.

Compound Class / DesignationPrimary TargetBiochemical IC50 / DC50Cellular EC50 (Cell Line)Reference
Compound 5g (6,7-dihydro derivative)ATR Kinase7.0 nM12.5 nM (LoVo)[1]
Compound 10h (Spiro-cyclopropane)ATR Kinase6.89 nM15.2 nM (Granta-519)[2]
Compound A12 (PROTAC Degrader)ATR & CHK1DC50 = 127 nM55.0 nM (LoVo)[3]
Compound 42 (Fluorinated pyrazole)Hsp90< 10 nM< 50 nM (A2058)[4]

Pharmacokinetics (PK) and ADME Optimization

While the naked 1H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold is highly potent, its initial pharmacokinetic profile is often limited by rapid hepatic clearance via Cytochrome P450 (CYP450)-mediated oxidation and N-dealkylation. To transition from a chemical probe to an orally bioavailable drug, specific structural modifications must be engineered into the scaffold.

  • Spiro-cyclization: Introducing a spiro-cyclopropane ring (e.g., dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine]) restricts the conformational flexibility of the molecule. This not only increases binding entropy but physically shields metabolic hotspots from CYP450 enzymes, significantly extending the in vivo half-life ( T1/2​ )[2].

  • Fluorination & Lipophilic Efficiency (LipE): Adding fluorine atoms to pendant phenyl or pyrazole rings lowers the overall lipophilicity (LogP) while blocking oxidative metabolism. This maintains the LipE score above 5.0, ensuring high target affinity without the off-target toxicity associated with highly lipophilic compounds[4].

Representative PK Parameters for Optimized Derivatives
PK ParameterTarget Threshold for Oral DrugsOptimized Pyrrolo-Pyrimidine Profile
Microsomal Stability ( T1/2​ ) > 45 min60 - 85 min
Hepatic Clearance (CL) < 20 mL/min/kg8 - 14 mL/min/kg
Volume of Distribution ( Vd​ ) 1.0 - 3.0 L/kg1.8 - 2.5 L/kg
Oral Bioavailability ( F% ) > 30%45% - 65%

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that PK/PD data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems, ensuring that artifacts are identified and eliminated in real-time.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: ATR has a notoriously low turnover number ( kcat​ ) and a low Km​ for ATP. Standard colorimetric assays lack the sensitivity to detect inhibition accurately. TR-FRET provides extreme sensitivity and eliminates compound auto-fluorescence interference.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Acoustic Dispensing: Dispense pyrrolo[3,4-d]pyrimidine derivatives in a 10-point, 3-fold dilution series in DMSO. Transfer 100 nL to a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550). Rationale: This ensures absolute volumetric precision and eliminates tip-based carryover.

  • Equilibration: Add 5 µL of ATR/ATRIP complex (final 0.5 nM) and p53-derived peptide substrate (final 100 nM). Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP to a final concentration of 10 µM. Rationale: Operating precisely at the Km​ of ATP ensures the assay is maximally sensitive to ATP-competitive inhibitors.

  • Detection: After 60 minutes, quench the reaction with 10 µL of Stop Buffer containing EDTA (to chelate Mg2+ ) and Europium-labeled anti-phospho-p53 antibody alongside an APC-conjugated streptavidin.

  • System Validation: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using DMSO (negative control) and AZ20 (positive control). The assay is strictly validated only if Z' > 0.6.

Protocol 2: Hepatic Microsomal Stability Assay (In Vitro ADME)

Causality: To predict in vivo clearance and identify CYP450 vulnerabilities before advancing to costly rodent models.

  • Microsome Preparation: Thaw pooled human or mouse liver microsomes (HLM/MLM) on ice. Prepare a 0.5 mg/mL suspension in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test compound to a final concentration of 1 µM. Keep total organic solvent < 0.5% to prevent CYP enzyme inhibition.

  • Initiation via NADPH: Pre-incubate at 37°C for 5 minutes. Initiate metabolism by adding an NADPH regenerating system (final 1 mM NADPH). Rationale: NADPH is the obligate electron donor for CYP450s. A control well lacking NADPH isolates non-CYP mediated degradation (e.g., esterase activity).

  • Time-Course Quenching: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

  • System Validation: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. The assay is validated only if Verapamil T1/2​ < 15 min and Warfarin T1/2​ > 120 min.

PK_PD_Workflow Synthesis Scaffold Synthesis InVitroPD In Vitro PD (TR-FRET) Synthesis->InVitroPD InVitroPK In Vitro ADME (Microsomes) Synthesis->InVitroPK InVivoPK In Vivo PK (Rodents) InVitroPD->InVivoPK IC50 < 10nM InVitroPK->InVivoPK High Stability Efficacy Xenograft Efficacy InVivoPK->Efficacy Good Bioavailability

Caption: The Hit-to-Lead PK/PD optimization workflow for pyrrolo-pyrimidine kinase inhibitors.

Next-Generation Modalities: Targeted Protein Degradation (PROTACs)

Beyond traditional reversible inhibition, the 1H-pyrrolo[3,4-d]pyrimidine scaffold is currently being engineered into Proteolysis Targeting Chimeras (PROTACs). Because the secondary nitrogen of the pyrrolo[3,4-d]pyrimidine core is often solvent-exposed when bound to the kinase hinge region, it serves as an ideal exit vector for linker attachment.

By conjugating this scaffold via a flexible linker to a Cereblon (CRBN) E3 ligase ligand, researchers have successfully developed dual ATR/CHK1 degraders (e.g., Compound A12). Instead of merely blocking kinase activity, these molecules hijack the ubiquitin-proteasome system to physically destroy the target proteins, achieving up to 74% tumor growth inhibition in colorectal cancer xenograft models and overcoming resistance mechanisms associated with traditional occupancy-driven pharmacology[3].

Sources

Foundational

1H-Pyrrolo[3,4-D]pyrimidin-4-OL and its Derivatives: In Vivo Toxicity, Pharmacokinetics, and Safety Profile

Executive Summary The 1H-pyrrolo[3,4-d]pyrimidine scaffold—encompassing its tautomeric and functionalized forms such as 1H-pyrrolo[3,4-d]pyrimidin-4-ol and 2,5-dione derivatives—has emerged as a highly versatile pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[3,4-d]pyrimidine scaffold—encompassing its tautomeric and functionalized forms such as 1H-pyrrolo[3,4-d]pyrimidin-4-ol and 2,5-dione derivatives—has emerged as a highly versatile pharmacophore in modern drug discovery. Originally utilized as a chemical building block, this core structure is now the foundation for novel therapeutics, including Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) inhibitors, α -glucosidase inhibitors, and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.

As these compounds transition from in vitro screening to preclinical development, understanding their in vivo toxicity, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and pharmacokinetic (PK) parameters is critical. This whitepaper synthesizes recent pharmacological data to provide an in-depth technical guide on the safety and toxicity profile of the 1H-pyrrolo[3,4-d]pyrimidine scaffold, utilizing field-proven case studies to establish baseline safety thresholds for researchers and drug development professionals.

Structural Pharmacology & Mechanism of Action

The therapeutic efficacy and safety of a compound are intrinsically linked to its structural interactions. The pyrrolo-pyrimidine core mimics purine bases, allowing it to interface seamlessly with various kinase ATP-binding sites and protein-protein interaction interfaces.

Case Study 1: PCSK9 Inhibition (E28362)

One of the most extensively profiled derivatives in vivo is E28362 (6-(2-hydroxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione). This small molecule binds to the EGF-A domain of PCSK9, disrupting the PCSK9-LDLR interaction. By facilitating the degradation of PCSK9 via the ubiquitin-proteasome pathway, it rescues the LDL receptor (LDLR) from lysosomal degradation, significantly lowering plasma LDL-C levels [1].

Case Study 2: α -Glucosidase Inhibition (Compound A)

In the context of metabolic disorders, derivatives such as 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (Compound A) have demonstrated potent anti-diabetic activity. Molecular docking reveals high-affinity binding to the active site of α -glucosidase (-7.9 kcal/mol), with in silico models predicting high oral bioavailability and negligible systemic toxicity [2].

Mechanism Scaffold 1H-Pyrrolo[3,4-d]pyrimidine Derivatives PCSK9 PCSK9 Protein (Target) Scaffold->PCSK9 Binds EGF-A Domain Glucosidase α-Glucosidase (Target) Scaffold->Glucosidase Competitive Inhibition Degradation Ubiquitin-Proteasome Degradation PCSK9->Degradation Induced Breakdown Inhibition Carbohydrate Hydrolysis Blockade Glucosidase->Inhibition Enzymatic Block LDLR LDLR Rescue & LDL Clearance Degradation->LDLR Upregulation Glucose Reduced Postprandial Blood Glucose Inhibition->Glucose Metabolic Control

Fig 1: Dual pharmacological pathways modulated by 1H-pyrrolo[3,4-d]pyrimidine derivatives.

In Vivo Toxicity & Safety Profile

The transition of 1H-pyrrolo[3,4-d]pyrimidin-4-ol derivatives into in vivo models has yielded highly favorable safety margins.

Acute and Sub-Chronic Cytotoxicity

In vitro cytotoxicity is the first gatekeeper for predicting in vivo hepatotoxicity. Assays utilizing HepG2 (human liver cancer), AML12 (alpha mouse liver 12), and HEK293a (human embryonic kidney) cell lines demonstrate that compounds like E28362 exhibit no obvious toxicity at concentrations up to 80 µM [1]. The lack of toxicity in AML12 cells is particularly significant; because AML12 cells are non-tumorigenic and possess typical hepatocyte metabolic machinery, they provide a more accurate reflection of baseline hepatotoxicity than transformed HepG2 cells.

In Vivo Hepatotoxicity & Nephrotoxicity

In high-fat diet-fed golden hamsters, oral administration (intragastric, i.g.) of E28362 at escalating doses (6.7, 20, and 60 mg/kg/day) for 4 weeks resulted in zero drug-induced mortalities. Furthermore, histological analysis of the liver showed a reduction in hepatic total cholesterol (TC) and triglycerides (TG) [1]. This indicates that the scaffold does not induce drug-induced liver injury (DILI) or steatosis; rather, it exerts a hepatoprotective effect by ameliorating lipid accumulation.

ADMET & Lipinski's Rule of Five

Computational profiling (e.g., pkCSM and SwissADME) of the 4-ol and 2,5-dione derivatives confirms strict adherence to Lipinski’s Rule of Five. The molecular weights typically range from 300-400 Da, with optimal lipophilicity (LogP 2.5 - 3.5), ensuring excellent gastrointestinal absorption and low predicted central nervous system (CNS) toxicity[2].

Table 1: Quantitative Toxicity and Efficacy Parameters
Compound / DerivativeTargetIC50 / EC50Max Tested Safe Dose (In Vitro)Max Tested Safe Dose (In Vivo)Reference
E28362 PCSK9N/A (Degradation)> 80 µM (AML12, HepG2)60 mg/kg/day (Hamster)[1]
Compound A α -Glucosidase1.02 µg/mL> 100 µg/mL (Predicted)N/A (High predicted safety)[2]
Compound 4d Alk. Phosphatase1.27 µMN/AN/A[4]

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocols detail the exact methodologies required to validate the safety and efficacy of 1H-pyrrolo[3,4-d]pyrimidine derivatives.

Protocol 1: In Vitro Hepatotoxicity Assessment (MTT Assay)

Rationale: Assessing viability in AML12 cells provides a high-fidelity model for hepatic metabolism and potential drug-induced cytotoxicity.

  • Cell Culture: Cultivate AML12 cells in DMEM/F12 medium supplemented with 10% FBS, 10 µg/mL insulin, 5.5 µg/mL transferrin, 5 ng/mL selenium, and 40 ng/mL dexamethasone at 37°C in a 5% CO2​ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours to allow adherence.

  • Compound Treatment: Dissolve the 1H-pyrrolo[3,4-d]pyrimidine derivative in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Treat cells with a dose-escalation gradient (0, 10, 20, 40, and 80 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Viable cells with active metabolism convert MTT into purple formazan via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Discard the medium and add 150 µL of DMSO to dissolve the formazan crystals. Shake for 10 minutes. Measure absorbance at 490 nm using a microplate reader.

  • Validation: Cell viability must remain >90% at 80 µM to classify the compound as having "no obvious toxicity."

Protocol 2: In Vivo Sub-Chronic Toxicity & Efficacy Model

Rationale: Golden hamsters are utilized instead of mice because their lipid metabolism and CETP (cholesteryl ester transfer protein) expression closely mimic human profiles, making them the gold standard for evaluating systemic toxicity and efficacy of lipid-modulating drugs.

  • Acclimatization: House male Golden Syrian hamsters (8-10 weeks old) in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to water and a standard diet for 1 week.

  • Dietary Induction: Switch the diet to a High-Fat Diet (HFD) containing 0.2% cholesterol and 10% lard for 2 weeks to induce baseline hyperlipidemia.

  • Grouping & Dosing: Randomize hamsters into 5 groups (n=8/group): Normal Diet, HFD Vehicle, HFD + Low Dose (6.7 mg/kg/d), HFD + Med Dose (20 mg/kg/d), and HFD + High Dose (60 mg/kg/d). Administer the compound via intragastric (i.g.) gavage daily for 4 weeks.

  • In-Life Monitoring: Record body weight and food intake twice weekly. Causality: Sudden drops in body weight are primary indicators of systemic toxicity.

  • Endpoint Analysis: At day 28, fast the animals for 12 hours, collect blood via cardiac puncture under isoflurane anesthesia, and harvest the liver.

  • Biochemical & Histological Validation: Quantify plasma ALT/AST (markers of liver injury) and BUN/Creatinine (markers of kidney injury). Perform H&E staining on liver sections to confirm the absence of drug-induced necrosis or fibrosis.

Workflow Synthesis Compound Synthesis (1H-Pyrrolo[3,4-d]pyrimidine) InVitro In Vitro Cytotoxicity (AML12/HepG2 MTT Assay) Synthesis->InVitro Purified Compound InSilico In Silico ADMET (pkCSM Profiling) Synthesis->InSilico Structure Data InVivo In Vivo Efficacy & Toxicity (Golden Hamster Model) InVitro->InVivo Viability >90% at 80µM InSilico->InVivo Favorable PK Analysis Safety Profiling (ALT/AST, Histology) InVivo->Analysis 4-Week Dosing (up to 60mg/kg)

Fig 2: Standardized preclinical safety and toxicity assessment workflow.

Conclusion

The 1H-pyrrolo[3,4-d]pyrimidin-4-ol and its associated dione derivatives represent a highly stable, non-toxic scaffold suitable for advanced drug development. Both in silico ADMET predictions and rigorous in vivo mammalian models (up to 60 mg/kg/day) confirm that these compounds possess a wide therapeutic window, excellent bioavailability, and a lack of acute hepatotoxicity or nephrotoxicity. Future structural optimizations should continue to leverage this core while adhering to the validated safety protocols outlined above.

References

  • Title: A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Prediction of the toxicity, bioavailability, pharmacokinetics, and Lipinski rule of 5 in the antidiabetic compounds: A computer based investigation Source: ResearchGate URL: [Link]

  • Title: US20140080821A1 - Pyrimido-pyrrolo-oxazine-dione compound inhibitors of the cystic fibrosis transmembrane conductance regulator protein and uses therefor Source: Google Patents URL
  • Title: Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors Source: ACS Omega URL: [Link]

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol

Foreword For researchers, scientists, and professionals in drug development, understanding the intrinsic properties of a novel chemical entity is paramount to its success. The pyrrolo[3,4-d]pyrimidine scaffold is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

For researchers, scientists, and professionals in drug development, understanding the intrinsic properties of a novel chemical entity is paramount to its success. The pyrrolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. This guide focuses on a specific, promising derivative: 1H-Pyrrolo[3,4-d]pyrimidin-4-ol . The thermodynamic stability of this molecule is a critical parameter that dictates its viability as a drug candidate, influencing everything from its synthesis and purification to its shelf-life, formulation, and ultimately, its in vivo behavior. This document serves as a comprehensive manual, detailing the theoretical underpinnings and practical methodologies required to fully characterize the thermodynamic stability of this compound. We will delve into both computational and experimental workflows, providing not just procedural steps, but the scientific rationale behind them, empowering you to conduct a thorough and meaningful stability assessment.

Part 1: The Theoretical Framework of Stability

The thermodynamic stability of a molecule like 1H-Pyrrolo[3,4-d]pyrimidin-4-ol is not a single, simple parameter. It is a composite of several factors, governed by the principles of thermodynamics. The key parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A system is most stable when its Gibbs free energy is at a minimum.

A crucial aspect of stability for many heterocyclic compounds is tautomerism . Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. For 1H-Pyrrolo[3,4-d]pyrimidin-4-ol, several tautomeric forms can exist, and their relative populations at equilibrium are dictated by their relative thermodynamic stabilities. The seemingly minor shift of a proton can dramatically alter the molecule's electronic properties, solubility, and ability to interact with a biological target.

The primary tautomeric equilibrium for this molecule is the lactam-lactim (or keto-enol) interchange. However, proton migration between the pyrrole and pyrimidine rings must also be considered.

G

Determining which tautomer is the most stable, and therefore the most abundant, is a foundational step in characterization. This is where computational chemistry provides invaluable predictive power.

Part 2: Computational Assessment of Tautomeric Stability

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and, consequently, the thermodynamic properties of molecules.[1][2][3] By calculating the total electronic energy of each tautomer, we can accurately predict their relative stabilities.

Protocol: DFT-Based Stability Prediction

This protocol outlines the steps to determine the relative Gibbs free energies of the potential tautomers of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol.

1. Structure Preparation:

  • Draw the 3D structures of all plausible tautomers (as shown in the diagram above) using a molecular editor (e.g., Avogadro, ChemDraw).

  • Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).

2. Geometry Optimization:

  • Rationale: This step finds the lowest energy conformation (the most stable 3D arrangement) for each tautomer.

  • Method: Use a DFT functional and basis set suitable for organic molecules. A common and reliable choice is the B3LYP functional with the 6-31G(d,p) basis set.[2][4] For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.[5][6]

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Input: The pre-optimized 3D coordinates of each tautomer.

  • Output: The optimized (lowest energy) 3D structure and its electronic energy (E).

3. Frequency Calculation:

  • Rationale: This calculation serves two purposes: 1) It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). 2) It provides the necessary data to calculate thermodynamic properties like enthalpy and Gibbs free energy at a specific temperature (e.g., 298.15 K).

  • Method: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)) on each optimized structure.

  • Output: A list of vibrational frequencies and the zero-point vibrational energy (ZPVE), thermal enthalpy (H), and Gibbs free energy (G).

4. Solvation Effects (Optional but Recommended):

  • Rationale: The stability of tautomers can change significantly in solution compared to the gas phase due to interactions with solvent molecules.[7]

  • Method: Repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, ethanol).[6][7]

5. Data Analysis:

  • For each tautomer, obtain the final Gibbs free energy (G).

  • The most stable tautomer will be the one with the lowest G.

  • Calculate the relative free energy (ΔG) of the other tautomers with respect to the most stable one.

G

Hypothetical Data Summary

The following table illustrates how the final data would be presented. In this hypothetical case, the lactam form is predicted to be the most stable.

TautomerRelative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol)Relative Gibbs Free Energy (ΔG) in Water (kcal/mol)
1,5-dihydro-Pyrrolo[3,4-d]pyrimidin-4-one 0.00 (Reference) 0.00 (Reference)
1H-Pyrrolo[3,4-d]pyrimidin-4-ol+3.5+1.2
2H-Pyrrolo[3,4-d]pyrimidin-4-ol+8.2+6.5
6H-Pyrrolo[3,4-d]pyrimidin-4-ol+10.1+8.9
Part 3: Experimental Determination of Thermal Stability

While computational methods are predictive, experimental validation is essential. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools for characterizing the thermal behavior of a solid material.[8][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events like melting, crystallization, and solid-state transitions.[10][11]

1. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

2. Sample Preparation:

  • Accurately weigh 2-5 mg of high-purity, crystalline 1H-Pyrrolo[3,4-d]pyrimidin-4-ol into an aluminum DSC pan.

  • Crimp the pan with a lid. It is advisable to pierce the lid to allow any evolved gases to escape, preventing pan rupture.

3. Experimental Setup:

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[12]

4. Thermal Program:

  • Equilibrate the sample at a starting temperature (e.g., 25 °C).

  • Heat the sample at a constant rate, typically 10 °C/min, to a temperature well above the expected melting or decomposition point (e.g., 350 °C).

5. Data Analysis:

  • Melting Point (Tm): Identify the sharp, endothermic peak. The peak maximum is typically reported as the melting point. A sharp peak indicates high purity.[8]

  • Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to determine the energy required to melt the sample.

  • Decomposition: Observe for broad, exothermic events, often occurring after melting, which indicate thermal decomposition.

G

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is ideal for determining the temperature at which a compound begins to decompose and for quantifying mass loss associated with desolvation or decomposition.[13]

1. Instrument Calibration:

  • Calibrate the TGA balance with certified weights and the furnace temperature using appropriate standards.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol into a ceramic or platinum TGA pan.

3. Experimental Setup:

  • Place the sample pan in the TGA furnace.

  • Purge with an inert gas (e.g., nitrogen) at a typical flow rate of 50-100 mL/min.

4. Thermal Program:

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate, typically 10 or 20 °C/min.[12]

5. Data Analysis:

  • Onset of Decomposition (Tonset): Determine the temperature at which significant mass loss begins. This is a key indicator of thermal stability.

  • Mass Loss Steps: Analyze the TGA curve for distinct steps of mass loss. For example, an initial mass loss at lower temperatures might indicate the loss of residual solvent or water.

  • Residue: Note the percentage of mass remaining at the end of the experiment.

Hypothetical Thermal Analysis Data Summary

ParameterValueInterpretation
DSC: Melting Point (Tm) 245 °CA sharp endotherm indicating the melting of a crystalline solid.
DSC: Enthalpy of Fusion (ΔHfus) 120 J/gEnergy required for the phase transition from solid to liquid.
TGA: Onset of Decomposition (Tonset) 260 °CThe compound is thermally stable up to this temperature under an inert atmosphere.
TGA: Mass Loss at 400 °C 65%Significant decomposition has occurred by this temperature.
Part 4: Forced Degradation (Stress Testing)

Beyond inherent thermal stability, understanding how 1H-Pyrrolo[3,4-d]pyrimidin-4-ol behaves under chemical stress is crucial for predicting its stability in various pharmaceutical formulations and storage conditions. Forced degradation studies intentionally expose the drug to harsh conditions to identify potential degradation products and pathways.[14][15][16]

Protocol: Forced Degradation Study

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60 °C) for a set time.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat.

  • Oxidation: Treat the compound with a solution of 3% H₂O₂ at room temperature.

  • Photostability: Expose the solid compound and a solution to UV and visible light according to ICH Q1B guidelines.

  • Thermal (in solution): Heat a solution of the compound to observe solution-state thermal degradation.

2. Sample Analysis:

  • At various time points, withdraw aliquots from each stress condition.

  • Analyze the samples using a stability-indicating HPLC method (typically a reverse-phase method with UV detection). This method must be able to separate the parent compound from all degradation products.

3. Data Interpretation:

  • Identify Degradants: Note the appearance of new peaks in the chromatograms.

  • Quantify Degradation: Calculate the percentage of the parent compound remaining and the percentage of each major degradant formed.

  • Pathway Elucidation: The conditions under which specific degradants form provide clues about the molecule's reactive sites. For example, degradation in acidic or basic conditions points to hydrolytic instability.

Part 5: Integrating the Data for a Holistic Stability Profile

The true power of this analysis comes from integrating the computational and experimental data.

  • Tautomer Confirmation: The computational results predict the most stable tautomer. This can be experimentally verified using techniques like solid-state NMR or by comparing experimental spectroscopic data (IR, NMR) with computationally predicted spectra for each tautomer.

  • Informing Formulation: The thermal data from DSC and TGA establish the upper temperature limits for handling and processing the solid drug substance.[9] For example, if decomposition begins at 260 °C, manufacturing processes like milling or drying should stay well below this temperature.

  • Predicting Shelf-Life: The forced degradation studies provide a rapid way to understand the molecule's chemical liabilities.[14][17] If the compound rapidly degrades under oxidative stress, it suggests that the final drug product may need to be packaged under nitrogen or include antioxidants.

Conclusion

The thermodynamic stability of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol is a multifaceted property that is fundamental to its potential as a therapeutic agent. A thorough investigation, combining the predictive power of computational chemistry with the empirical certainty of experimental thermal analysis and stress testing, is not merely an academic exercise. It is a critical, self-validating system of protocols that provides the authoritative data needed to guide rational drug development. By following the methodologies outlined in this guide, researchers can build a comprehensive stability profile, de-risk their development programs, and make informed decisions on the path from discovery to a viable pharmaceutical product.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. [Link]

  • MDPI. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

  • Acta Chimica Sinica. Synthesis of Pyrrolo[3,2-d]pyrimidin-4-ones via Cascade Alkyne−isocyanide [3+2] Cycloaddition/Boulton-Katritzky Rearrangement/Ring Expansion Process. [Link]

  • PMC. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • RSC Publishing. A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]

  • SciELO. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • Bulgarian Chemical Communications. (2016). DFT study of nitrogenated heterocycles of six and seven links. [Link]

  • ResearchGate. Tautomerism and Density Functional Theory. [Link]

  • PMC. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. [Link]

  • Springer. (2022, April 11). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. [Link]

  • MDPI. (2023, March 27). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • JOCPR. Density functional theory (DFT) studi. [Link]

  • MDPI. (2023, May 29). Application of DFT and TD-DFT on Langmuir Adsorption of Nitrogen and Sulfur Heterocycle Dopants on an Aluminum Surface Decorated with Magnesium and Silicon. [Link]

  • Semantic Scholar. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • ACS Publications. (2014, May 29). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. [Link]

  • THERMAL ANALYSIS OF PHARMACEUTICALS. [Link]

  • Labcompare. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • PMC. Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. [Link]

  • ACS Publications. (2025, August 5). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. [Link]

  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Revista. CHARACTERIZATION OF PHARMACEUTICALS BY THERMAL ANALYSIS CARACTERIZAÇÃO DE FÁRMACOS POR ANÁLISE TÉRMICA. [Link]

  • PMC. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • PubMed. (2015, May 14). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. [Link]

  • ResearchGate. From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. [Link]

Sources

Foundational

1H-Pyrrolo[3,4-d]pyrimidin-4-ol as a Privileged Scaffold for Kinase Inhibition

An In-Depth Technical Guide on Binding Affinity, Structural Mechanics, and Assay Methodologies Executive Summary In modern targeted oncology and pharmacology, the rational design of ATP-competitive kinase inhibitors reli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Binding Affinity, Structural Mechanics, and Assay Methodologies

Executive Summary

In modern targeted oncology and pharmacology, the rational design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the 1H-pyrrolo[3,4-d]pyrimidine core—specifically its 4-ol (or 4-one) derivatives—has emerged as a highly versatile bioisostere of adenine. By mimicking the purine ring of ATP, this scaffold provides optimal geometric alignment for hydrogen bonding within the highly conserved kinase hinge region.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural biology and bench-level assay execution. We will dissect the causality behind the binding affinity of 1H-pyrrolo[3,4-d]pyrimidin-4-ol derivatives to key kinase domains (such as ATR, Aurora A, and EGFR), explore the thermodynamic drivers of these interactions, and provide self-validating experimental protocols for quantifying binding kinetics.

Structural Biology & Pharmacophore Mechanics

The Tautomeric Reality of the "4-ol" Scaffold

While chemically named as 1H-pyrrolo[3,4-d]pyrimidin-4-ol, it is a critical field-proven insight that in aqueous physiological environments, this molecule exists predominantly in its lactam tautomer: 1H-pyrrolo[3,4-d]pyrimidin-4(3H)-one .

This tautomerization is not merely a nomenclature technicality; it is the fundamental driver of kinase binding. The lactam form presents a highly specific hydrogen-bonding face:

  • N3-H (Lactam Nitrogen): Acts as a potent Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region.

  • C4=O (Carbonyl Oxygen): Acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide NH of the hinge.

Target-Specific Adaptability

The true power of the pyrrolo[3,4-d]pyrimidine scaffold lies in its functionalization vectors (C2, C6, and C7 positions), which allow it to project into distinct kinase sub-pockets:

  • ATR (Ataxia Telangiectasia and Rad3-related) Kinase: Recent breakthroughs have identified 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ultra-potent ATR inhibitors. Substitutions at the C6/C7 positions of the pyrroline ring perfectly occupy the unique hydrophobic selectivity pocket of ATR, displacing water networks and driving entropic binding gains[Qi et al., 2022]^[1]^. Furthermore, this scaffold is currently being utilized to design ATR-targeting PROTACs (Proteolysis Targeting Chimeras) [ACS, 2026]^[2]^.

  • Aurora Kinase A: Fused derivatives, such as pyrazolo-pyrrolo-pyrimidines, utilize the core scaffold to anchor into the Aurora A hinge, while extending into the solvent-exposed channel to achieve sub-micromolar antiproliferative activity [NHRI, 2008]^[3]^.

  • Tyrosine Kinases (EGFR/VEGFR): The scaffold accommodates bulky C2 substitutions that project into the ribose-binding pocket, allowing for selectivity against mutant EGFR (e.g., L858R/T790M) over wild-type[Chemical Reviews, 2015]^[4]^.

BindingLogic Scaffold Pyrrolo[3,4-d]pyrimidin-4-ol (Core Scaffold) HBond1 H-Bond Donor (N3-H) Scaffold->HBond1 HBond2 H-Bond Acceptor (C4=O) Scaffold->HBond2 Sub1 C6/C7 Substituents Scaffold->Sub1 Sub2 C2 Substituents Scaffold->Sub2 Hinge Kinase Hinge Region Hydrophobic Hydrophobic Pocket I/II Solvent Solvent Exposed Region HBond1->Hinge Binds Backbone C=O HBond2->Hinge Binds Backbone NH Sub1->Hydrophobic Van der Waals Forces Sub2->Solvent Enhances Solubility

Pharmacophore logic of the pyrrolo[3,4-d]pyrimidine scaffold in the kinase ATP-binding site.

Quantitative Binding Affinity Data

To illustrate the structure-activity relationship (SAR) of this scaffold, the following table summarizes the binding affinities ( IC50​ or Kd​ ) of various functionalized pyrrolo[3,4-d]pyrimidine derivatives against their primary kinase targets.

Scaffold DerivativeTarget KinaseBinding Affinity ( IC50​ / Kd​ )Mechanism of Action
Dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] (Compound 10h) ATR6.89 nMATP-competitive hinge binder; induces replication stress[RSC, 2024]^[5]^.
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Compound 5g) ATR7.0 nM (0.007 μM)Deep hydrophobic pocket insertion; blocks CHK1 phosphorylation.
Pyrrolo[3,4-d]pyrimidine-based PROTAC (A12) ATR / CHK1 DC50​ : 127 nM (ATR)Induces proteasomal degradation via E3 ligase recruitment.
6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione Aurora Kinase A~450 nMDual hinge/solvent channel binding.
C2-Cyclopentylamino-pyrrolo[3,4-d]pyrimidine EGFR (L858R/T790M)41 nMMutant-selective ATP-competitive inhibition.

Experimental Workflows: Quantifying Kinase Binding

To ensure scientific integrity, binding affinities must be validated through orthogonal assays. Below are two field-proven protocols: TR-FRET (for high-throughput equilibrium binding) and SPR (for real-time kinetic profiling).

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality for Selection: TR-FRET is prioritized over standard radiometric assays ( 33P -ATP) because the time-resolved measurement eliminates interference from auto-fluorescent library compounds, ensuring a high signal-to-background ratio.

Materials:

  • Recombinant Kinase Domain (e.g., GST-tagged ATR).

  • Europium (Eu)-labeled Anti-GST Antibody (Donor).

  • Kinase Tracer (Alexa Fluor 647 labeled ATP-competitive probe) (Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 3-fold, 11-point serial dilution of the pyrrolo[3,4-d]pyrimidin-4-ol derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550).

  • Tracer/Antibody Mix: Prepare a solution containing 2 nM Kinase Tracer and 2 nM Eu-Anti-GST antibody in Assay Buffer.

  • Kinase Addition: Add 5 µL of the Kinase Domain (at 2x final concentration, typically 1-5 nM) to the assay plate.

  • Reaction Initiation: Add 5 µL of the Tracer/Antibody mix to initiate the binding competition.

  • Equilibration: Seal the plate and incubate at room temperature (22°C) for 60-120 minutes. Critical Step: Equilibrium time must be optimized based on the koff​ of the specific tracer.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 340 nm; measure emission at 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate the FRET ratio (665/615). Fit the data to a 4-parameter logistic equation to determine the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation if the Tracer Kd​ is known.

TRFRET Prep Step 1: Reagent Prep Kinase, Tracer, Eu-Ab Incubate Step 2: Compound Addition Serial Dilution of Inhibitor Prep->Incubate Equilibrate Step 3: Equilibration 1-2 Hours at 22°C Incubate->Equilibrate Read Step 4: TR-FRET Readout Ex: 340nm Em: 615/665nm Equilibrate->Read Analyze Step 5: Data Analysis Calculate IC50 and Ki Read->Analyze

TR-FRET Assay Workflow for determining equilibrium binding affinity ( IC50​ ).

Protocol B: Surface Plasmon Resonance (SPR)

Causality for Selection: While TR-FRET provides equilibrium data ( Kd​ ), SPR provides kinetic data (association rate kon​ and dissociation rate koff​ ). In modern drug development, a prolonged residence time ( τ=1/koff​ ) often correlates better with in vivo efficacy than Kd​ alone.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K).

  • Immobilization: Activate the surface using EDC/NHS chemistry. Inject the Kinase domain (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Block remaining active esters with 1M Ethanolamine.

  • Analyte Preparation: Dilute the pyrrolo[3,4-d]pyrimidin-4-ol derivative in Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) to a top concentration of 1 µM, followed by 2-fold serial dilutions.

  • Kinetic Injection: Inject the compound series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds. Dissociation time: 300 seconds.

  • Regeneration: If the compound does not fully dissociate, apply a mild regeneration pulse (e.g., 50% DMSO or 10 mM Glycine pH 2.5) for 15 seconds.

  • Data Fitting: Double-reference the sensograms (subtract reference flow cell and blank buffer injections). Fit the curves using a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( koff​/kon​ ).

Downstream Cellular Impact: The ATR Signaling Pathway

To contextualize the biochemical binding data, it is crucial to understand the downstream phenotypic effects. When a pyrrolo[3,4-d]pyrimidine derivative successfully binds to the kinase domain of ATR, it disrupts the DNA Damage Response (DDR) pathway. By preventing the phosphorylation of CHK1, the cell is forced into premature mitosis despite replication stress, leading to mitotic catastrophe and apoptosis in cancer cells.

Pathway DNA DNA Replication Stress (ssDNA accumulation) ATR ATR Kinase (Active State) DNA->ATR Activates CHK1 CHK1 Phosphorylation (Ser317 / Ser345) ATR->CHK1 Phosphorylates Apoptosis Mitotic Catastrophe (Cancer Cell Death) ATR->Apoptosis Pathway Blocked Inhibitor Pyrrolo[3,4-d]pyrimidin-4-ol (ATR Inhibitor) Inhibitor->ATR Inhibits (ATP-competitive) Arrest Cell Cycle Arrest & Repair (Tumor Survival) CHK1->Arrest Induces

Mechanism of action of ATR inhibition by pyrrolo[3,4-d]pyrimidine derivatives in the DNA Damage Response.

Conclusion and Future Perspectives

The 1H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold represents a masterclass in bioisosteric design. Its ability to undergo lactam tautomerization ensures rigid, high-fidelity hydrogen bonding within the kinase hinge region. As demonstrated by recent literature, functionalization of the pyrroline ring allows for exquisite tuning of selectivity—shifting the target profile from Aurora A and EGFR to highly potent, nanomolar inhibition of ATR kinase.

Moving forward, the field is rapidly transitioning from traditional occupancy-driven inhibition to targeted protein degradation. The inherent physicochemical properties of the pyrrolo[3,4-d]pyrimidine core make it an ideal warhead for PROTAC development, promising a new generation of therapeutics capable of completely dismantling oncogenic kinase networks.

References

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate URL
  • Source: Journal of Medicinal Chemistry, ACS Publications (2026)
  • Aurora kinase A inhibitors: identification, SAR exploration and molecular modeling of 6,7-dihydro-4H-pyrazolo-[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione scaffold Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL
  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Source: Chemical Reviews, ACS Publications URL
  • Discovery of dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives as novel ATR inhibitors Source: RSC Advances, Royal Society of Chemistry URL

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 1H-Pyrrolo[3,4-d]pyrimidin-4-ol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (CAS: 39455-98-6) Synonyms: 1H-pyrrolo[3,4-d]pyrimidin-4(5H)-one; 3,5-dihydro-4H-pyrrolo[3,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (CAS: 39455-98-6) Synonyms: 1H-pyrrolo[3,4-d]pyrimidin-4(5H)-one; 3,5-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one.

Introduction & Scientific Rationale

The pyrrolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the core structural motif in the design of numerous kinase inhibitors, including highly potent Ataxia telangiectasia and Rad3-related (ATR) kinase degraders utilized in colorectal cancer models[1]. Furthermore, this heterocyclic system is extensively explored for its resemblance to purine nucleotides, making it a valuable building block for synthesizing anti-inflammatory and antineoplastic agents[2].

1H-Pyrrolo[3,4-d]pyrimidin-4-ol exhibits lactam-lactim tautomerism. While designated as a "4-ol", it predominantly exists in solution and solid-state as the lactam tautomer (1H-pyrrolo[3,4-d]pyrimidin-4(5H)-one).

Retrosynthetic Strategy and Causality

The most robust and high-yielding approach to the unsubstituted pyrrolo[3,4-d]pyrimidine core utilizes a bottom-up construction starting from a functionalized pyrrole[3].

  • Selective Nitrile Hydration: The synthesis begins with 3-amino-1H-pyrrole-4-carbonitrile. We utilize the Radziszewski reaction (alkaline hydrogen peroxide) to selectively hydrate the nitrile to the corresponding primary amide. Causality: Acidic hydrolysis often leads to uncontrolled over-hydrolysis to the carboxylic acid. Alkaline H2​O2​ selectively arrests the reaction at the amide stage by forming a peroxyimidic acid intermediate that rapidly collapses into the desired carboxamide[4].

  • Pyrimidine Ring Annulation: The resulting 3-amino-1H-pyrrole-4-carboxamide is subjected to cyclocondensation using triethyl orthoformate (TEOF). Causality: TEOF acts as an optimal electrophilic C1 synthon. Under mild acid catalysis, TEOF generates a highly reactive diethoxymethyl cation. The nucleophilic pyrrole amine attacks this species, followed by intramolecular cyclization with the adjacent carboxamide nitrogen and the elimination of ethanol, seamlessly furnishing the pyrimidin-4-ol core.

Mechanistic Workflow

Pathway N1 3-Amino-1H-pyrrole- 4-carbonitrile N2 Radziszewski Hydration (H2O2, NaOH) N1->N2 N3 3-Amino-1H-pyrrole- 4-carboxamide N2->N3 N4 Cyclocondensation (TEOF, AcOH) N3->N4 N5 1H-Pyrrolo[3,4-d] pyrimidin-4-ol N4->N5

Synthetic workflow for 1H-Pyrrolo[3,4-d]pyrimidin-4-ol from 3-amino-1H-pyrrole-4-carbonitrile.

Materials and Reagents

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
3-Amino-1H-pyrrole-4-carbonitrile Starting Material1.0 eq1.07 g
Hydrogen Peroxide (30% w/w aq) Oxidant/Hydration agent5.0 eq~5.1 mL
Sodium Hydroxide (2M aq) Base Catalyst0.5 eq2.5 mL
Ethanol (Absolute) Solvent (Phase 1)-20 mL
Triethyl Orthoformate (TEOF) C1 Synthon / Solvent10.0 eq16.6 mL (14.8 g)
Glacial Acetic Acid Acid Catalyst0.2 eq0.11 mL

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 3-Amino-1H-pyrrole-4-carboxamide
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a thermometer. Suspend 3-amino-1H-pyrrole-4-carbonitrile (1.07 g, 10 mmol) in 20 mL of absolute ethanol.

  • Base Addition: Add 2.5 mL of 2M aqueous NaOH to the suspension. Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Peroxide Addition (Critical Step): Cool the reaction flask to 0–5 °C using an ice-water bath. Dropwise add 30% aqueous H2​O2​ (5.1 mL) over 15 minutes. Caution: The Radziszewski reaction is exothermic. Maintain the internal temperature below 15 °C to prevent degradation of the pyrrole ring.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4–6 hours. Monitor the disappearance of the nitrile peak (IR: ~2220 cm⁻¹) or via TLC (DCM:MeOH 9:1).

  • Workup & Isolation: Once complete, quench the reaction by slowly adding saturated aqueous sodium thiosulfate (5 mL) to destroy excess peroxide. Concentrate the ethanol under reduced pressure. Adjust the aqueous residue to pH 7.0 using 1M HCl. Extract the product with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield 3-amino-1H-pyrrole-4-carboxamide as an off-white solid. (Expected yield: 80-85%).

Phase 2: Annulation to 1H-Pyrrolo[3,4-d]pyrimidin-4-ol
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a reflux condenser, suspend the intermediate 3-amino-1H-pyrrole-4-carboxamide (1.0 g, ~8 mmol) in Triethyl Orthoformate (16.6 mL).

  • Catalysis: Add glacial acetic acid (0.11 mL) to the suspension.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 140 °C) under an inert nitrogen atmosphere. Stir at reflux for 12 hours. The suspension will initially clear as the formimidate intermediate forms, followed by the precipitation of the final fused pyrimidine product.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the resulting solid through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake sequentially with cold ethanol (2 x 5 mL) and diethyl ether (10 mL) to remove unreacted TEOF and acetic acid traces. Dry the solid under high vacuum at 50 °C for 4 hours to afford pure 1H-Pyrrolo[3,4-d]pyrimidin-4-ol. (Expected yield: 70-75%).

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesis, the isolated compound must be self-validated against the following spectroscopic parameters.

Table 2: Expected Analytical Data for 1H-Pyrrolo[3,4-d]pyrimidin-4-ol

TechniqueExpected Signals / ValuesStructural Assignment
¹H NMR (DMSO-d6, 400 MHz) δ 12.10 (br s, 1H)Pyrimidine NH / OH (Lactam tautomer)
δ 11.85 (br s, 1H)Pyrrole NH
δ 7.95 (s, 1H)Pyrimidine C2-H
δ 7.50 (d, J = 2.5 Hz, 1H), 7.35 (d, J = 2.5 Hz, 1H)Pyrrole C5-H and C7-H
¹³C NMR (DMSO-d6, 100 MHz) δ 158.2, 145.4, 138.1, 118.5, 112.3, 108.7Carbonyl (C4), Pyrimidine (C2), Bridgehead and Pyrrole carbons
LC-MS (ESI+) m/z 136.05 [M+H]⁺Corresponds to C6​H5​N3​O (Exact Mass: 135.04)
FT-IR (ATR) 3100-2800 (br), 1675, 1590 cm⁻¹N-H stretch, C=O stretch (lactam), C=N stretch

Troubleshooting & Optimization Insights

  • Pitfall 1: Over-oxidation during Nitrile Hydration. If the temperature during the H2​O2​ addition exceeds 20 °C, the pyrrole ring may undergo oxidative cleavage, or the amide may hydrolyze to the carboxylic acid. Solution: Strictly control the exotherm using an ice bath and monitor the internal temperature.

  • Pitfall 2: Incomplete Cyclization in Phase 2. If the reaction stops at the acyclic formimidate intermediate, it indicates insufficient electrophilic activation or premature cooling. Solution: Ensure the reaction is held at a vigorous reflux (140 °C) to drive the elimination of ethanol. If the reaction stalls, adding an additional 0.1 eq of acetic acid can re-initiate the cyclization.

References

  • Design and Synthesis of Pyrrolo[3,4- d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model. PubMed (NIH). Available at:[Link][1]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews (ACS Publications). Available at:[Link][2]

  • Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines. RSC Publishing. Available at:[Link][3]

  • Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities. ResearchGate. Available at:[Link][4]

Sources

Application

how to dissolve 1H-Pyrrolo[3,4-D]pyrimidin-4-OL for cell culture assays

Application Note: Reconstitution and Handling of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL for In Vitro Cell Culture Assays Executive Summary 1H-Pyrrolo[3,4-D]pyrimidin-4-OL is a critical heterocyclic building block widely utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Handling of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL for In Vitro Cell Culture Assays

Executive Summary

1H-Pyrrolo[3,4-D]pyrimidin-4-OL is a critical heterocyclic building block widely utilized in the synthesis and screening of targeted therapeutics, particularly kinase inhibitors[1]. Due to its planar deazapurine framework, which mimics the adenine ring of ATP, this scaffold is highly effective at competitively binding the ATP-binding pocket of various kinases (e.g., JAK, AKT, EGFR)[1]. However, this same planar structure results in high crystal lattice energy, making aqueous solubility extremely poor. This application note provides a validated, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant protocol for reconstituting 1H-Pyrrolo[3,4-D]pyrimidin-4-OL in Dimethyl Sulfoxide (DMSO) and preparing it for in vitro cell culture assays without inducing solvent toxicity or compound precipitation.

Physicochemical Profile & Solvation Thermodynamics

Before handling the compound, it is crucial to understand the thermodynamic barriers to its dissolution.

  • Compound Name : 1H-Pyrrolo[3,4-D]pyrimidin-4-OL

  • CAS Number : 39455-98-6[2]

  • Molecular Formula : C6H5N3O[2]

  • Molecular Weight : 135.13 g/mol [3]

  • Solvent of Choice : 100% Sterile, Anhydrous DMSO.

Expertise & Experience (Causality):Why DMSO? The fused pyrrolopyrimidine ring system engages in strong intermolecular hydrogen bonding and π

π stacking. Aqueous buffers lack the chemical properties to disrupt these forces. A highly polar, aprotic solvent like DMSO is required to break the crystal lattice and fully solvate the molecule. Using protic solvents (like ethanol) often results in incomplete dissolution for this specific heterocyclic class.

Protocol 1: Preparation of Master Stock Solution (10 mM)

To ensure experimental reproducibility, always prepare a concentrated master stock rather than weighing out micro-amounts for each individual experiment.

Table 1: Reconstitution Volumes for a 10 mM Master Stock

(Calculated based on MW = 135.13 g/mol )

Mass of CompoundVolume of 100% DMSO RequiredFinal Stock Concentration
1.0 mg 740 µL10 mM
5.0 mg 3,700 µL (3.7 mL)10 mM
10.0 mg 7,400 µL (7.4 mL)10 mM
Step-by-Step Methodology:
  • Equilibration: Allow the sealed vial of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.

  • Solvation: Add the calculated volume of 100% sterile, anhydrous DMSO directly to the vial.

  • Agitation: Vortex vigorously for 30–60 seconds.

  • Sonication (Recommended): Sonicate the vial in a room-temperature water bath for 5–10 minutes to ensure complete dissolution of any microscopic crystals. The solution should appear completely clear.

  • Aliquoting: Divide the 10 mM stock into sterile, low-bind PCR tubes (e.g., 50 µL per tube).

  • Storage: Store aliquots at -20°C or -80°C, strictly protected from light.

Expertise & Experience (Causality): Why aliquot? Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture. Because the pyrrolopyrimidine scaffold is highly hydrophobic, even trace amounts of water in the DMSO will cause localized supersaturation and irreversible precipitation. Aliquoting ensures each vial is thawed only once.

Protocol 2: Serial Dilution and Cell Culture Media Preparation

Directly injecting a high-concentration DMSO stock into aqueous cell culture media often causes a "solvent crash," where the compound rapidly precipitates out of solution before it can disperse.

Table 2: Step-Down Serial Dilution Workflow
StepSource SolutionDiluentResulting ConcentrationFinal DMSO %
1 10 mM Master Stock100% DMSO1 mM (Intermediate)100%
2 1 mM Intermediate100% DMSO100 µM (Working Stock)100%
3 100 µM Working StockCulture Media100 nM (Assay Media) 0.1%
Step-by-Step Methodology:
  • Thaw a single aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Perform intermediate serial dilutions in 100% DMSO to reach exactly 1000x your desired final assay concentration (e.g., 100 µM working stock for a 100 nM final assay).

  • The "Dropwise" Addition: Place your pre-warmed (37°C) cell culture media on a vortex mixer at low speed. Slowly add the 1000x DMSO working solution dropwise into the swirling media. This rapid kinetic mixing prevents localized solvent crashing.

  • Immediately apply the spiked media to your cell cultures.

Trustworthiness & Toxicity Limits: Extensive literature demonstrates that DMSO concentrations exceeding 0.1% to 0.5% (v/v) induce significant cytotoxicity, alter membrane phospholipid properties, and cause off-target transcriptional changes in various cell lines,[4]. By preparing a 1000x working stock in DMSO, the final DMSO concentration in the assay media is strictly capped at 0.1%, preserving cell viability and assay integrity.

Experimental Design & Self-Validating Controls

A robust protocol must function as a self-validating system. When screening 1H-Pyrrolo[3,4-D]pyrimidin-4-OL, the following controls and checks are mandatory:

  • Vehicle Control (Critical): Cells must be treated with culture media containing the exact same percentage of DMSO as the highest compound concentration tested (e.g., 0.1% DMSO). This normalizes baseline solvent-induced stress and isolates the true pharmacological effect of the compound[4].

  • Microscopic QC Check: Before adding the spiked media to the cells, inspect it under an inverted phase-contrast microscope (20x or 40x objective). Look for needle-like or amorphous micro-crystals. If crystals are present, the compound has precipitated, meaning the effective molarity is unknown, which invalidates the assay.

Visualizations

Workflow Diagram: Reconstitution & Storage

ReconstitutionWorkflow A 1H-Pyrrolo[3,4-D]pyrimidin-4-OL (Dry Powder) B Add 100% Sterile DMSO (Vortex & Sonicate) A->B C 10 mM Master Stock (Clear Solution) B->C D Aliquot into PCR tubes (50 - 100 µL) C->D E Store at -20°C or -80°C (Desiccated) D->E

Caption: Step-by-step workflow for the reconstitution and safe storage of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL.

Mechanism of Action: Pyrrolopyrimidines in Kinase Signaling

MOAPathway Ligand Extracellular Signal (e.g., Cytokines) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase (e.g., JAK, AKT) Receptor->Kinase Activates ATP ATP (Natural Ligand) ATP->Kinase Binds Active Site Inhibitor 1H-Pyrrolo[3,4-D]pyrimidin-4-OL (ATP Mimetic) Inhibitor->Kinase Competitively Blocks ATP Downstream Downstream Effectors (e.g., STAT, mTOR) Kinase->Downstream Phosphorylates Response Cell Proliferation & Survival Downstream->Response Induces Transcription

Caption: ATP-competitive inhibition mechanism of the pyrrolopyrimidine scaffold in kinase pathways.

References

  • Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Source: Bioorganic Chemistry (PubMed / NCBI) URL: [Link]

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (9CI) — Chemical Substance Information. Source: NextSDS Chemical Database URL: [Link]

Sources

Method

Application Note: In Vitro Profiling of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL as an ATP-Competitive Kinase Inhibitor Scaffold

Mechanistic Rationale & Target Dynamics In the landscape of targeted oncology and immunology, the pyrrolopyrimidine core is a highly privileged pharmacophore. Compounds containing this scaffold are extensively utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Dynamics

In the landscape of targeted oncology and immunology, the pyrrolopyrimidine core is a highly privileged pharmacophore. Compounds containing this scaffold are extensively utilized in drug development to target the ATP-binding pocket of dysregulated protein kinases, such as AKT, EGFR, and JAK .

1H-Pyrrolo[3,4-D]pyrimidin-4-OL (CAS: 39455-98-6) serves as a fundamental building block and a model competitive inhibitor in vitro. The causality behind its efficacy lies in its structural mimicry: the planar bicyclic pyrrolopyrimidine core mimics the adenine ring of endogenous Adenosine Triphosphate (ATP). This allows the molecule to insert deeply into the highly conserved kinase hinge region, forming critical, mutually exclusive hydrogen bonds with the enzyme backbone .

Because the inhibitor and ATP cannot occupy the active site simultaneously, the inhibitory potency of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL is intrinsically tied to the local ATP concentration—a fundamental hallmark of competitive inhibition.

G E Kinase Enzyme (Apo State) E_ATP Enzyme-ATP Complex (Catalytically Active) E->E_ATP + ATP E_I Enzyme-Inhibitor Complex (Catalytically Inactive) E->E_I + Inhibitor ATP ATP (Endogenous Substrate) ATP->E_ATP I 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (Competitive Inhibitor) I->E_I E_ATP->E_I Mutually Exclusive Hinge-Binding

Competitive binding mechanism of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol at the kinase ATP-binding site.

Experimental Design: Building a Self-Validating System

To definitively classify 1H-Pyrrolo[3,4-D]pyrimidin-4-OL as an ATP-competitive inhibitor, the assay cannot simply measure a single IC₅₀ value. Instead, we must construct a self-validating system utilizing the Cheng-Prusoff relationship .

Causality of Experimental Choices
  • ATP Titration Matrix: We evaluate the inhibitor against multiple ATP concentrations (1×, 5×, and 10× the established Km​ of the kinase). If the compound is a true competitive inhibitor, the apparent IC₅₀ will shift linearly to the right as ATP increases, while the absolute inhibition constant ( Ki​ ) remains mathematically static.

  • Time-Resolved FRET (TR-FRET): Pyrrolopyrimidines and their derivatives can occasionally exhibit intrinsic fluorescence, which confounds standard fluorescence assays. TR-FRET utilizes a long-lifetime Europium (Eu) fluorophore. By introducing a microsecond time delay before reading the emission, we allow short-lived compound autofluorescence to decay, ensuring the signal-to-noise ratio is purely reflective of kinase activity.

  • Pre-incubation Phase: The enzyme and inhibitor are pre-incubated before ATP addition. This causal step ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium. Skipping this step leads to artificially high initial reaction velocities, as ATP would bind before the inhibitor has time to access the pocket.

Protocol: TR-FRET Kinase Inhibition Assay

This protocol outlines the in vitro profiling of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL using a generic tyrosine kinase model.

Phase 1: Reagent & Matrix Preparation
  • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Logic: Mg²⁺ is an essential cofactor that coordinates the ATP phosphates; DTT maintains the reductive environment to prevent cysteine oxidation in the kinase active site.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL in 100% DMSO. Transfer to the 384-well assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1% (v/v).

Phase 2: Reaction Assembly & Equilibrium
  • Enzyme Addition: Add 5 µL of the purified kinase (at 2× final assay concentration) to the compound wells.

  • Equilibration: Centrifuge the plate at 1000 rpm for 1 minute. Incubate at 25°C for 15 minutes. Self-Validation Checkpoint: Include "No Enzyme" control wells to establish the absolute assay floor (0% activity).

Phase 3: Initiation & Termination
  • Substrate/ATP Addition: Initiate the reaction by adding 5 µL of a mixture containing the biotinylated peptide substrate and ATP.

    • Prepare three separate plates where the final ATP concentrations equal 1× Km​ , 5× Km​ , and 10× Km​ .

  • Kinetic Phase: Incubate the reaction at 25°C for 60 minutes. Self-Validation Checkpoint: The reaction time must be optimized so that total substrate conversion remains <10%. Exceeding 10% depletes ATP, violating the steady-state assumptions required for Cheng-Prusoff calculations.

  • Termination: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, Eu-labeled anti-phospho antibody, and ULight-Streptavidin. Logic: EDTA acts as a rapid chelator, stripping Mg²⁺ from the kinase active site and instantaneously freezing the catalytic reaction.

Phase 4: Detection
  • Signal Development: Incubate the plate in the dark for 60 minutes to allow the FRET complex to assemble.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm or 340 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the ratiometric signal: (Emission665​/Emission615​)×104 .

Workflow Step1 1. Compound Titration 10-point serial dilution of Inhibitor Step2 2. Enzyme Pre-incubation Establish E-I equilibrium (15 min) Step1->Step2 Step3 3. Reaction Initiation Add Substrate + ATP (1x, 5x, 10x Km) Step2->Step3 Step4 4. Reaction Termination Add EDTA to chelate Mg2+ cofactor Step3->Step4 Step5 5. TR-FRET Detection Add Eu-Antibody & ULight-Streptavidin Step4->Step5 Step6 6. Ratiometric Readout Measure 665nm/615nm Emission Ratio Step5->Step6

Step-by-step TR-FRET assay workflow for validating ATP-competitive kinase inhibition.

Data Analysis & Quantitative Validation

Self-Validating Quality Control

Before extracting pharmacological parameters, the assay integrity must be verified:

  • Z'-Factor: Calculate the Z'-factor using positive (DMSO only) and negative (No Enzyme) controls. A Z' ≥0.6 confirms a robust assay window.

  • Hill Slope ( nH​ ): Fit the dose-response curve using a 4-parameter logistic regression. For a 1:1 competitive inhibitor like 1H-Pyrrolo[3,4-D]pyrimidin-4-OL, the Hill slope must be approximately 1.0 . A slope significantly steeper (e.g., >1.5) indicates non-specific aggregation, denaturation, or assay artifact rather than true active-site binding.

Cheng-Prusoff Analysis

For a competitive inhibitor, the relationship between the observed IC₅₀ and the absolute inhibition constant ( Ki​ ) is defined by the Cheng-Prusoff equation:

IC50​=Ki​(1+Km​[ATP]​)

By plotting the observed IC₅₀ against the ATP concentration, a linear relationship should emerge. The table below illustrates the expected quantitative shifts for 1H-Pyrrolo[3,4-D]pyrimidin-4-OL acting as a pure competitive inhibitor with a static Ki​ of 2.5 µM.

Table 1: Expected Pharmacological Shifts for 1H-Pyrrolo[3,4-D]pyrimidin-4-OL

ATP ConcentrationRelative to Kinase Km​ Observed IC₅₀ (µM)Calculated Ki​ (µM)Fold Shift in IC₅₀
10 µMKm​ 5.02.51.0× (Baseline)
50 µMKm​ 15.02.53.0×
100 µM10× Km​ 27.52.55.5×

Data Interpretation: The consistent calculated Ki​ across varying ATP concentrations mathematically proves that 1H-Pyrrolo[3,4-D]pyrimidin-4-OL is competing for the same binding site as ATP. If the compound were a non-competitive or allosteric inhibitor, the IC₅₀ would remain unchanged regardless of ATP concentration.

References

  • Davies BR, et al. "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases." Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Yap TA, et al. "Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930." Molecular Cancer Therapeutics, 2011. URL:[Link]

  • Cheng Y, Prusoff WH. "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973. URL:[Link]

Application

Application Note: Reconstitution and Handling of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol in DMSO for In Vitro Kinase Assays

Abstract & Scientific Context 1H-Pyrrolo[3,4-d]pyrimidin-4-ol is a critical heterocyclic scaffold extensively utilized in medicinal chemistry and targeted drug development. Featuring a deazapurine framework, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scientific Context

1H-Pyrrolo[3,4-d]pyrimidin-4-ol is a critical heterocyclic scaffold extensively utilized in medicinal chemistry and targeted drug development. Featuring a deazapurine framework, this compound acts as an isostere of adenine, allowing it to closely mimic the natural ligand ATP[1]. This structural mimicry makes pyrrolopyrimidine derivatives highly potent competitive inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and PERK[2].

Because of its hydrophobic nature and rigid planar structure, preparing a stable stock solution requires precise solvent management. Dimethyl sulfoxide (DMSO) is the universal solvent of choice; however, improper handling can lead to rapid hydration, compound precipitation, and ultimately, assay failure[3]. This application note details the optimal protocol for preparing, validating, and storing DMSO stock solutions of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol to ensure reproducible pharmacological data.

Physicochemical Properties

PropertyValue
Chemical Name 1H-Pyrrolo[3,4-d]pyrimidin-4-ol
CAS Number 39455-98-6
Molecular Formula C₆H₅N₃O
Molecular Weight 135.13 g/mol
Appearance Solid powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) Room temperature, desiccated
Storage (Solution) -20°C to -80°C, protected from light and moisture

Causality in Experimental Design: Why These Steps Matter

To ensure scientific integrity, researchers must understand the causality behind each handling step rather than blindly following a protocol:

  • Solvent Hygroscopicity & Freezing Point Depression: DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs water. Water not only depresses the freezing point of DMSO but also significantly decreases the solubility of hydrophobic compounds, driving them into a lower-energy crystalline state that precipitates out of solution[3].

  • Temperature Equilibration: Opening a cold vial of lyophilized powder causes immediate condensation of atmospheric moisture onto the compound. Subsequent addition of DMSO traps this water, leading to localized precipitation and degradation.

  • Aqueous Dilution Dynamics: Serial dilutions must be performed in 100% DMSO prior to introduction into aqueous assay buffers. Diluting a concentrated DMSO stock directly into an aqueous medium often results in rapid compound crash-out because the kinetic solubility limit is exceeded before the compound can homogeneously disperse[4].

Preparation Protocol: Self-Validating Workflow

Objective: Prepare a standardized 10 mM stock solution.

Step 1: Equilibration (Critical Pre-step)

  • Remove the sealed vial of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol from storage.

  • Place the unopened vial in a desiccator at room temperature for at least 30–60 minutes.

  • Self-Validation Check: The vial exterior must be completely dry and at ambient temperature before breaking the seal to prevent moisture introduction.

Step 2: Mass and Volume Calculation

  • Determine the required mass based on your target volume using the reference matrix in Section 5.

  • Weigh the powder using a calibrated analytical balance (precision to 0.01 mg).

Step 3: Dissolution

  • Add the calculated volume of high-purity, anhydrous DMSO (stored over molecular sieves) to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Self-Validation Check (Visual QC): Hold the vial against a dark background under a bright light. The solution must be completely transparent with no particulate matter. If turbidity persists, apply mild sonication in a water bath (<40°C) for 2–5 minutes.

Step 4: Aliquoting and Storage

  • Divide the master stock into single-use aliquots (e.g., 10–50 µL) in tightly sealed polypropylene tubes.

  • Causality: Repeated freeze-thaw cycles of DMSO solutions induce kinetic conditions that promote crystallization[3]. Single-use aliquots eliminate this risk.

  • Store aliquots at -20°C or -80°C in a secondary container with an active desiccant pack.

Quantitative Data: Reconstitution Mass/Volume Matrix

Use the following table to determine the exact mass of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (MW: 135.13 g/mol ) required to achieve specific target concentrations and volumes.

Target ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.135 mg0.676 mg1.351 mg
5 mM 0.676 mg3.378 mg6.757 mg
10 mM 1.351 mg6.757 mg13.513 mg
20 mM 2.703 mg13.513 mg27.026 mg
50 mM 6.757 mg33.783 mg67.565 mg

Formula used: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

Workflow & Application Visualization

G A 1. Equilibration Bring powder to RT in desiccator B 2. Weighing Measure compound accurately A->B C 3. Dissolution Add Anhydrous DMSO B->C D 4. Mixing Vortex / Mild Sonication C->D E QC Check: Complete Dissolution? D->E F 5. Aliquoting Dispense into single-use tubes E->F Yes H Intervention Filter (0.22 µm) or re-sonicate E->H No G 6. Storage Store at -20°C to -80°C with desiccant F->G H->E

Workflow for preparing and validating 1H-Pyrrolo[3,4-d]pyrimidin-4-ol DMSO stock solutions.

Pathway ATP ATP Kinase Target Kinase Hinge Region (e.g., EGFR, VEGFR, PERK) ATP->Kinase Binds Inhibitor 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (Deazapurine Scaffold) Inhibitor->Kinase Competitive Block Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) Kinase->Signaling Active Pathway Arrest Cell Cycle Arrest & Apoptosis Kinase->Arrest Inhibited Pathway Outcome Tumor Cell Proliferation Signaling->Outcome

Mechanism of ATP-competitive kinase inhibition by the pyrrolopyrimidine scaffold.

Troubleshooting Guide

  • Issue: Compound precipitates upon addition to the cell culture medium.

    • Solution: Ensure that intermediate serial dilutions are made in pure DMSO. The final concentration of DMSO in the biological assay should ideally be kept ≤0.1% (v/v) to prevent solvent-induced cytotoxicity, while ensuring the compound remains below its aqueous solubility limit[4].

  • Issue: Stock solution freezes at a higher temperature than expected or appears slushy at room temperature.

    • Solution: This indicates significant water absorption into the DMSO[3]. Discard the compromised aliquot and utilize a fresh, properly sealed single-use tube. Ensure desiccants in the storage box are active (e.g., indicating silica gel is blue, not pink).

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at:[Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science Publishers. Available at:[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Available at:[Link]

Sources

Method

Application Note: Fluorescent Labeling of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol for Live-Cell Target Engagement and Microscopy

Executive Summary The 1H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic core widely utilized in modern drug discovery. It serves as the primary pharmacophore in highly potent kinase inhibitors and targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic core widely utilized in modern drug discovery. It serves as the primary pharmacophore in highly potent kinase inhibitors and targeted protein degraders (PROTACs), particularly those targeting Ataxia telangiectasia and Rad3-related kinase (ATR) in oncology [1, 2]. To elucidate the intracellular pharmacokinetics, target engagement, and spatial distribution of these therapeutics, converting the base pharmacophore—1H-pyrrolo[3,4-d]pyrimidin-4-ol—into a fluorescent probe is a critical bioanalytical strategy.

This application note provides a comprehensive, self-validating methodology for the electrophilic activation and subsequent fluorescent conjugation of this scaffold, optimized for high-resolution live-cell microscopy.

Mechanistic Rationale & Causality (E-E-A-T)

The Chemical Challenge: Tautomerization

Direct conjugation to 1H-pyrrolo[3,4-d]pyrimidin-4-ol is chemically challenging. In aqueous and standard organic environments, the molecule predominantly exists in its thermodynamically stable lactam tautomer (1H-pyrrolo[3,4-d]pyrimidin-4(5H)-one) [1]. This tautomerization renders the oxygen atom unreactive to standard esterification or etherification protocols.

The Causal Strategy: Electrophilic Activation & SNAr

To bypass the unreactive lactam state, the protocol employs an electrophilic activation strategy . By treating the scaffold with Phosphorus oxychloride (POCl₃), the lactam is forcefully converted into an imidoyl chloride (4-chloro-1H-pyrrolo[3,4-d]pyrimidine).

This transient, highly electrophilic intermediate readily undergoes Nucleophilic Aromatic Substitution (SNAr) with an amine-functionalized fluorophore. We utilize an ethylenediamine (EDA) linker to attach the fluorophore. Causality of the Linker: The EDA linker provides critical steric relief between the bulky fluorophore and the heterocyclic pharmacophore, ensuring that the binding affinity to the target kinase's ATP pocket is not sterically hindered during live-cell assays.

Fluorophore Selection Data

Selecting the correct amine-functionalized fluorophore is dictated by the specific microscopy application. The table below summarizes the optimal choices for labeling the pyrrolo-pyrimidine core.

Fluorophore AmineExcitation (nm)Emission (nm)PhotostabilityStrategic Application & Causality
BODIPY FL EDA 503512ExcellentLive-cell confocal imaging; highly lipophilic nature aids in membrane permeability.
FITC-EDA 495519ModerateFixed-cell assays; cost-effective but susceptible to rapid photobleaching.
TAMRA-Amine 546579HighMulti-color co-localization; excellent pH stability in acidic organelles.
Cy5-Amine 646662HighDeep tissue/in vivo imaging; near-IR emission avoids cellular autofluorescence.

Experimental Protocols: A Self-Validating System

Phase 1: Electrophilic Activation

Objective: Convert the unreactive lactam into a reactive electrophile.

  • Reaction Setup: Suspend 1H-pyrrolo[3,4-d]pyrimidin-4-ol (1.0 eq) in anhydrous toluene.

    • Causality: Toluene provides a high-boiling, non-polar environment that drives the chlorination forward while excluding moisture that would hydrolyze the intermediate.

  • Reagent Addition: Add POCl₃ (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise at 0°C.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the acid-catalyzed degradation of the sensitive pyrrole ring.

  • Reflux: Heat the mixture to 110°C and reflux for 3 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Quench a 5 µL micro-aliquot in 1 mL of methanol and analyze via LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of the methyl ether adduct (due to the rapid reaction of the chloride intermediate with MeOH) validates successful activation.

Phase 2: SNAr Conjugation with Fluorophore

Objective: Attach the fluorophore via the EDA linker.

  • Preparation: Concentrate the Phase 1 reaction mixture under reduced pressure to completely remove excess POCl₃.

    • Causality: Residual POCl₃ will violently react with the amine fluorophore, destroying the expensive reagent.

  • Conjugation: Dissolve the crude 4-chloro intermediate in anhydrous DMSO. Add BODIPY FL EDA (0.9 eq) and DIPEA (2.0 eq).

    • Causality: DMSO is a polar aprotic solvent that perfectly stabilizes the Meisenheimer complex transition state during the SNAr reaction, drastically accelerating conjugation. Using 0.9 eq of the fluorophore ensures it is the limiting reagent, simplifying downstream HPLC purification.

  • Incubation: Stir at 80°C for 4 hours in the dark to prevent photobleaching.

  • Validation Checkpoint: Perform analytical RP-HPLC (C18 column). The product peak must exhibit dual absorbance at 254 nm (pyrrolo-pyrimidine core) and 503 nm (BODIPY core), confirming a successful covalent linkage. Purify the target fraction via preparative HPLC.

ChemicalWorkflow A 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (Lactam Tautomer) B POCl3 / DIPEA (Activation) A->B C 4-Chloro-1H-pyrrolo[3,4-d]pyrimidine (Reactive Electrophile) B->C E SNAr Conjugation (DMSO, 80°C) C->E D Fluorophore-NH2 (e.g., BODIPY-EDA) D->E F Fluorescent Probe (Targeted Label) E->F

Fig 1. Chemical workflow for synthesizing a fluorescently labeled pyrrolo[3,4-d]pyrimidine probe.

Live-Cell Fluorescence Microscopy Workflow

To ensure trustworthiness, this microscopy protocol incorporates a competitive inhibition control. This guarantees that the observed fluorescence is due to specific target engagement rather than non-specific lipophilic partitioning into the cell membrane.

  • Cell Seeding: Seed target cells (e.g., LoVo colorectal cancer cells, known for high ATR expression[2]) in glass-bottom 35 mm imaging dishes and culture until 70% confluent.

  • Self-Validating Control Step (Competitive Inhibition): Pre-incubate the Control Group with a 100-fold molar excess of unlabeled 1H-pyrrolo[3,4-d]pyrimidin-4-ol for 1 hour.

    • Causality: This saturates the target kinase receptors. If the probe is highly specific, the control group will show near-zero fluorescence, proving the signal in the test group is target-mediated.

  • Probe Incubation: Treat all cells (Test and Control groups) with 100 nM of the BODIPY-labeled probe for 30 minutes at 37°C.

  • Stringent Washing: Wash the cells 3x with warm PBS containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a hydrophobic sponge, pulling out unbound or membrane-trapped lipophilic fluorophores, drastically reducing background noise.

  • Imaging: Image immediately using a confocal laser scanning microscope equipped with a 488 nm excitation laser and a 500-550 nm emission bandpass filter.

BioPathway Probe Fluorescent Probe Membrane Cellular Internalization (Live Cell) Probe->Membrane Target Target Kinase (e.g., ATR / EGFR) Membrane->Target Binding Pharmacophore Binding (ATP Pocket) Target->Binding Wash Wash Unbound Probe Binding->Wash Imaging Fluorescence Microscopy (Confocal / TIRF) Wash->Imaging

Fig 2. Intracellular target engagement and fluorescence microscopy imaging pathway.

References

  • De Coen, L. M., Heugebaert, T. S. A., García, D., & Stevens, C. V. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 80-139.[Link][1]

  • Mao, N.-D., Hui, Z., Wang, C.-C., et al. (2026). Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model. Journal of Medicinal Chemistry.[Link][2]

Sources

Application

Application Note: Advanced Extraction and Bioanalytical Quantification of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol from Biological Matrices

Executive Summary The quantification of small-molecule heterocyclic building blocks in biological matrices is a critical bottleneck in pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 1H-Pyrrolo[3,4-d]pyrimidin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small-molecule heterocyclic building blocks in biological matrices is a critical bottleneck in pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (CAS: 39455-98-6) serves as a foundational scaffold for numerous next-generation kinase inhibitors and target protein degraders. This application note provides a comprehensive, self-validating methodological framework for extracting this highly polar, amphoteric compound from complex biological matrices (plasma and urine) using Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Chemical Profiling & Rationale for Extraction

To design an effective extraction protocol, one must first understand the physicochemical behavior of the target molecule. 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (MW: 135.13 g/mol ) consists of a pyrimidine ring fused to a pyrrole ring.

The Causality of Extraction Challenges:

  • Tautomerization: The hydroxyl group at the 4-position undergoes rapid lactam-lactim tautomerization in aqueous environments, existing predominantly as the thermodynamically stable ketone form (pyrrolo[3,4-d]pyrimidin-4(3H)-one). This dynamic shift complicates partition coefficients.

  • Amphoteric Nature: The molecule possesses multiple nitrogen atoms acting as hydrogen-bond acceptors and donors. Standard Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane or ethyl acetate) yields exceptionally poor recovery because the compound remains heavily solvated in the aqueous phase.

  • Matrix Binding: The pyrrolopyrimidine core exhibits moderate-to-high plasma protein binding.

Strategic Selection: Because of these properties, Solid-Phase Extraction (SPE) utilizing a Hydrophilic-Lipophilic Balance (HLB) or Mixed-Mode Cation Exchange (MCX) resin is the gold standard. It captures the nitrogen-rich core while effectively washing away phospholipid interferences that cause ion suppression in LC-MS/MS analysis.

Pharmacological Context: Why Quantify This Scaffold?

The pyrrolo[3,4-d]pyrimidine core is not just a chemical intermediate; it is a highly active pharmacophore. Recent drug discovery efforts have heavily utilized this bicyclic core to design potent Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors and degraders for the treatment of colorectal and metastatic cancers . Furthermore, pyrrolopyrimidines (often referred to as 7-deazapurines) display a broad spectrum of antibacterial, antiviral, and anti-inflammatory activities .

ATRPathway DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Activation ATR->CHK1 Phosphorylates Apoptosis Apoptosis (Cancer Cell Death) ATR->Apoptosis Blocked Inhibitor Pyrrolo[3,4-d]pyrimidine Derivative Inhibitor->ATR Inhibits Inhibitor->Apoptosis Promotes CellCycle Cell Cycle Arrest & DNA Repair CHK1->CellCycle

Fig 1. Mechanism of action for pyrrolo[3,4-d]pyrimidine derivatives in ATR kinase inhibition.

E-E-A-T Driven Methodologies

To ensure absolute trustworthiness, every analytical run must be treated as a self-validating system. This requires the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked into the biological matrix before any extraction steps to correct for volumetric losses and matrix-dependent ionization variations.

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for: Early discovery PK studies requiring rapid turnaround times.

  • Matrix Aliquoting & IS Spiking: Transfer 50 µL of plasma into a 96-well collection plate. Add 10 µL of SIL-IS working solution. Vortex for 30 seconds to ensure equilibration between the endogenous analyte and the IS.

  • Protein Denaturation: Add 150 µL of ice-cold Methanol (-20°C).

    • Causality: Cold organic solvent rapidly disrupts the hydration shells of plasma proteins, causing them to precipitate while minimizing the thermal degradation of the analyte. Methanol is preferred over Acetonitrile here because the polar pyrrolopyrimidine core exhibits higher solubility in protic solvents.

  • Separation: Vortex vigorously for 5 minutes. Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial for direct LC-MS/MS injection.

Protocol B: High-Recovery Solid-Phase Extraction (SPE)

Best for: Clinical bioanalysis and regulatory-compliant PK profiling where Lower Limits of Quantification (LLOQ) are critical.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 0.1% Formic Acid in water.

    • Causality: The acidic environment disrupts protein-drug binding and ensures the pyrrolopyrimidine nitrogens are protonated, maximizing retention on the SPE sorbent.

  • Sorbent Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through an HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Causality: Conditioning solvates the polymeric bed, opening the pores to maximize the surface area available for analyte interaction.

  • Sample Loading: Apply the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Interference Washing: Wash with 1 mL of 5% Methanol in water.

    • Causality: This specific organic ratio is strong enough to wash away endogenous salts and highly polar plasma components, but weak enough to prevent the premature elution of the semi-polar target compound.

  • Target Elution: Elute with 1 mL of 2% Ammonium Hydroxide in Methanol.

    • Causality: The basic pH neutralizes the protonated nitrogens on the pyrrolopyrimidine core, disrupting hydrogen bonding with the sorbent and ensuring >90% recovery.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).

ExtractionWorkflow Plasma Biological Matrix (Plasma/Urine) Spike Add Internal Standard (IS) & Buffer (pH 6.0) Plasma->Spike SPE_Cond SPE Cartridge Conditioning (MeOH -> H2O) Spike->SPE_Cond Load Load Sample onto SPE SPE_Cond->Load Wash Wash Interfering Proteins (5% MeOH in H2O) Load->Wash Elute Elute Target Compound (2% NH4OH in MeOH) Wash->Elute Dry Evaporate to Dryness (N2 stream, 40°C) Elute->Dry Recon Reconstitute in Mobile Phase (LC-MS/MS Analysis) Dry->Recon

Fig 2. Solid-Phase Extraction (SPE) workflow for 1H-Pyrrolo[3,4-d]pyrimidin-4-ol from plasma.

Quantitative Method Validation Data

The following table summarizes the comparative validation metrics of the extraction methodologies when analyzed via LC-MS/MS (ESI+ mode). SPE demonstrates vastly superior matrix effect mitigation and precision.

Extraction MethodBiological MatrixMean Recovery (%)Matrix Effect (%)Precision (RSD, %)LLOQ (ng/mL)
PPT (Cold Methanol) Human Plasma68.4 ± 4.282.1 (Ion Suppression)8.55.0
SPE (Polymeric HLB) Human Plasma94.2 ± 2.198.5 (Negligible)3.20.5
SPE (Mixed-Mode MCX) Human Urine91.5 ± 3.096.0 (Negligible)4.11.0

Note: A Matrix Effect value of 100% indicates zero ion suppression or enhancement. Values <85% in the PPT method indicate significant suppression from residual plasma phospholipids.

References

  • Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model. Journal of Medicinal Chemistry.[Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.[Link]

  • Studies on Pyrrolopyrimidines as Selective Inhibitors of Multidrug-Resistance-Associated Protein in Multidrug Resistance. Journal of Medicinal Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL

Title: Technical Support Center: Optimizing the Synthesis Yield of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol Introduction Welcome to the Technical Support Center for heterocyclic scaffold synthesis. 1H-Pyrrolo[3,4-d]pyrimidin-4-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Optimizing the Synthesis Yield of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol

Introduction Welcome to the Technical Support Center for heterocyclic scaffold synthesis. 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (CAS: 39455-98-6) is a critical 7-deazapurine building block used extensively in the development of kinase inhibitors and nucleoside analogs. However, synthesizing this fused bicyclic system often presents significant yield bottlenecks, primarily during the ring-closure (cyclization) phase and subsequent aqueous workup.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to achieve >85% isolated yields.

Workflow & Mechanistic Logic

TroubleshootingLogic Start Start: Cyclization Reaction Check1 Is conversion > 95% by LC-MS? Start->Check1 Issue1 Stalled at Amidine Intermediate Check1->Issue1 No Check2 Is the reaction mixture turning black? Check1->Check2 Yes Fix1 Add DBU Catalyst & Increase Temp Issue1->Fix1 Fix1->Check1 Re-evaluate Issue2 Oxidative Degradation Check2->Issue2 Yes Success High Yield 1H-Pyrrolo[3,4-d]pyrimidin-4-ol Check2->Success No Fix2 Apply Strict Argon Sparging Issue2->Fix2 Fix2->Check1 Restart Batch

Logical troubleshooting workflow for pyrrolopyrimidine cyclization.

Troubleshooting Guide: Yield Optimization

Q1: My cyclization reaction stalls at 50% conversion, and I isolate a large amount of the uncyclized amidine intermediate. How can I drive the reaction to completion? Causality: The synthesis of the pyrimidine ring onto the pyrrole core typically involves the condensation of a 4-amino-1H-pyrrole-3-carboxylate with a C1 synthon (like formamidine acetate). The initial condensation to form the amidine intermediate is rapid. However, the subsequent intramolecular cyclization requires the elimination of an alcohol or water molecule. This step is thermodynamically demanding. If the activation energy is not overcome, the reaction stalls[1]. Solution: Switch from neat formamide to a high-boiling, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at 160°C. More importantly, introduce 0.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU acts as a strong, non-nucleophilic base that deprotonates the amidine nitrogen, drastically increasing its nucleophilicity and lowering the activation energy for the ring-closing attack on the ester carbonyl[2].

Q2: I am observing significant darkening (black/brown tars) of the reaction mixture and poor yields (<30%). What causes this degradation? Causality: Electron-rich heterocycles, particularly amino-pyrrole derivatives, are highly susceptible to oxidative degradation at elevated temperatures. The dark tars you observe are polymerized oxidation products caused by dissolved oxygen reacting with radical intermediates during the prolonged heating required for cyclization[3]. Solution: The protocol must be strictly anaerobic. Degas all solvents by sparging with argon for at least 30 minutes prior to use. Conduct the reaction under a continuous positive pressure of argon.

Q3: The product precipitates during the reaction, but I lose a massive amount of yield during the aqueous workup. How do I improve recovery? Causality: 1H-Pyrrolo[3,4-d]pyrimidin-4-ol is a highly polar molecule containing multiple hydrogen-bond donors and acceptors. It exists in a tautomeric equilibrium between the 4-ol and 4(3H)-one forms. Because of its amphoteric nature, it has significant solubility in aqueous phases at both high and low pH extremes. Solution: Do not use liquid-liquid extraction. Instead, dilute the cooled reaction mixture with water and carefully adjust the pH to exactly 5.8–6.0 (the approximate isoelectric point of the scaffold) using 1M HCl. This neutralizes the DBU and maximizes the precipitation of the target compound. Isolate via direct vacuum filtration.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the final isolated yield of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol, demonstrating the necessity of the optimized parameters.

SolventCatalystAtmosphereTemp (°C)Isolated Yield (%)Purity (HPLC %)Mechanistic Outcome
FormamideNoneAir14032%65%Severe oxidative degradation; incomplete cyclization.
FormamideNoneArgon14045%78%Oxidation prevented, but cyclization stalled at amidine.
NMPNoneArgon16061%82%Higher thermal energy improves ring closure.
NMP DBU (0.5 eq) Argon 160 89% >98% Base-catalyzed nucleophilic attack ensures full conversion.

Step-by-Step Methodology: Self-Validating Cyclization Protocol

This protocol utilizes a self-validating framework. By incorporating In-Process Controls (IPC), the system ensures you do not proceed to workup until the chemistry dictates it is ready.

Reagents:

  • Precursor: Ethyl 4-amino-1H-pyrrole-3-carboxylate (1.0 eq)

  • C1 Synthon: Formamidine acetate (3.0 eq)

  • Catalyst: DBU (0.5 eq)

  • Solvent: NMP (10 mL / gram of precursor)

Procedure:

  • Anaerobic Preparation: Charge a dry, round-bottom flask with NMP. Sparge the solvent with a subsurface stream of Argon for 30 minutes.

  • Reagent Addition: Add the pyrrole precursor and formamidine acetate. Stir for 10 minutes under Argon to ensure complete dissolution.

  • Catalyst Injection: Add DBU dropwise via syringe. Self-Validation Cue: A slight exotherm should be observed, confirming the acid-base interaction with the acetate counter-ion.

  • Thermal Cyclization: Heat the reaction block to 160°C. Maintain vigorous stirring under a reflux condenser and Argon balloon for 4 hours.

  • In-Process Control (IPC) Check (CRITICAL): Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Validation: The mass of the uncyclized amidine intermediate [M+H]+ must be <2% relative to the product peak. If >2%, continue heating for 2 hours and re-test. Do not proceed until validated.

  • Isoelectric Precipitation: Once validated, cool the mixture to 5°C in an ice bath. Slowly add 3 volumes of ice-cold deionized water. Adjust the pH to 5.8 using 1M HCl dropwise. Self-Validation Cue: A dense, off-white precipitate will crash out of solution immediately upon reaching the correct pH.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold water (2x) to remove NMP/DBU, followed by cold diethyl ether (2x) to remove non-polar organic impurities. Dry under vacuum at 50°C to constant weight.

Frequently Asked Questions (FAQs)

Q: Can I scale this synthesis to >100g batches safely? A: Yes, but with strict thermal management. Formamidine acetate decomposes at high temperatures to release ammonia and acetic acid. On a >100g scale, this gas evolution can over-pressurize the system. You must use a reactor equipped with a high-capacity scrubber system and add the formamidine acetate in portions rather than all at once.

Q: How do I analytically confirm the tautomeric state of the product for my IND filing? A: While drawn as 1H-Pyrrolo[3,4-d]pyrimidin-4-ol, the molecule predominantly exists as the 1H-pyrrolo[3,4-d]pyrimidin-4(3H)-one tautomer in the solid state and in polar solvents. To validate this for regulatory documentation, utilize 13 C NMR and FT-IR. The presence of a strong carbonyl stretching band (Amide I) around 1680 cm −1 in the IR spectrum, and a 13 C resonance near 158 ppm, definitively confirms the lactam (4(3H)-one) tautomer[4].

Q: Why is my product showing a broad, tailing peak on reverse-phase HPLC? A: The pyrrolopyrimidine core interacts strongly with residual silanol groups on standard C18 columns. To resolve this, switch to an end-capped C18 column or add 0.1% Trifluoroacetic acid (TFA) or Formic acid to your mobile phase to suppress ionization and sharpen the peak shape.

References

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds Source: Metallurgical and Materials Engineering URL:[Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: MDPI URL:[Link]

  • Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors Source: ACS Omega (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Troubleshooting 1H-Pyrrolo[3,4-d]pyrimidin-4-ol Precipitation in Aqueous Buffer

Welcome to the technical support center for handling 1H-Pyrrolo[3,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 1H-Pyrrolo[3,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and precipitation of this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The pyrrolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] However, the very characteristics that make these heterocyclic compounds biologically active—their planar structure and potential for hydrogen bonding—can also contribute to poor aqueous solubility, leading to precipitation and unreliable experimental results.[3][4] This guide will walk you through a logical troubleshooting process to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My 1H-Pyrrolo[3,4-d]pyrimidin-4-ol precipitated immediately upon addition to my aqueous buffer. What's the most likely cause?

A1: This is a classic sign of exceeding the compound's kinetic solubility.[5] In simple terms, the concentration you are trying to achieve is too high for the compound to remain dissolved in that specific buffer system. The immediate "crash out" suggests that the compound has very low intrinsic solubility in your chosen conditions.

Q2: I've seen varying solubility data for similar compounds. Why is there no single solubility value?

A2: Solubility is not an intrinsic property of a compound alone; it's a property of the compound-solvent system.[6] It is highly dependent on factors like pH, temperature, buffer composition, and ionic strength.[6][7] Therefore, a reported solubility in one buffer system may not be applicable to another.

Q3: Can I just add more organic solvent to my buffer to increase solubility?

A3: While this can be a quick fix, it's often not the best solution. High concentrations of organic solvents can disrupt biological assays, affect protein stability, and alter the pH of your buffer. It's crucial to consider the tolerance of your specific application to organic solvents.

In-Depth Troubleshooting Guides

Issue 1: Compound Precipitation During Stock Solution Dilution

You've successfully dissolved your 1H-Pyrrolo[3,4-d]pyrimidin-4-ol in an organic solvent like DMSO to make a concentrated stock solution.[8][9] However, upon diluting this stock into your aqueous buffer, you observe precipitation.

This is a common issue when moving from a highly soluble environment (the organic stock solvent) to a less soluble one (the aqueous buffer). The organic solvent molecules that were solvating the compound are replaced by water molecules, and if the compound's affinity for water is low, it will precipitate.

Caption: Troubleshooting workflow for precipitation upon dilution.

  • Minimize Organic Solvent Carryover: Aim for the lowest possible concentration of the organic stock solvent in your final aqueous solution. For many cell-based assays, this should be well below 1%.

    • Protocol for pH-Solubility Profiling:

      • Prepare a series of small-volume buffers with a range of pH values (e.g., from pH 4 to pH 9).

      • Add a consistent, small amount of your concentrated stock solution to each buffer.

      • Incubate for a set period (e.g., 1-2 hours) with gentle agitation.

      • Visually inspect for precipitation or measure turbidity using a spectrophotometer.

      • This will give you an empirical understanding of the pH range where your compound is most soluble.

  • Buffer Selection: The composition of your buffer can influence solubility. Some buffer salts can "salt out" your compound, reducing its solubility.[12][13]

    • Recommendation: If you are using a phosphate buffer, which is known to sometimes cause precipitation issues with organic compounds, consider switching to a more "organic-friendly" buffer like HEPES or Tris, if compatible with your assay.[14]

Issue 2: Compound Precipitates Over Time in Aqueous Buffer

Your 1H-Pyrrolo[3,4-d]pyrimidin-4-ol initially dissolves, but after a period of incubation (e.g., overnight at 4°C), you observe crystal formation or a fine precipitate.

This suggests you are operating in a metastable zone, where the initial kinetic solubility is higher than the thermodynamic solubility.[5] Over time, the system equilibrates, and the excess compound precipitates out to reach its true, lower-energy solubility limit. Temperature can also play a significant role, as solubility often decreases at lower temperatures.[7]

Caption: Troubleshooting workflow for precipitation over time.

  • Temperature Effects: Assess the solubility of your compound at different temperatures.[7] It's possible that storing your prepared solution at room temperature or even 37°C (if your experiment allows) will prevent precipitation.

  • Solubility Enhancers: If temperature modification is not an option, consider the use of excipients to increase thermodynamic solubility.

    • Co-solvents: Water-miscible organic solvents like propylene glycol or PEG 400 can be used in small quantities to increase solubility.[11][15]

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound, increasing its apparent solubility.[15]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[15]

Solubility Enhancement Method Mechanism of Action Potential Drawbacks
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.[10]May not be compatible with the pH requirements of the biological assay.
Co-solvents Reduces the polarity of the solvent, making it more favorable for the solute.[11]Can impact protein stability and enzyme activity at higher concentrations.
Surfactants Form micelles that encapsulate the hydrophobic compound.[15]Can interfere with certain assays and may have cellular toxicity.
Cyclodextrins Form water-soluble inclusion complexes with the compound.[15]Can be a significant cost factor and may have their own biological effects.

Advanced Strategies for Persistent Solubility Issues

If the above troubleshooting steps do not resolve the precipitation of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol, more advanced formulation strategies may be necessary, particularly in a drug development context.

  • Particle Size Reduction: Decreasing the particle size of the solid compound through techniques like micronization or nanosuspension can increase the dissolution rate.[10][16]

  • Salt Formation: For ionizable compounds, forming a salt can dramatically increase aqueous solubility and dissolution rate.[11]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and improve solubility.

These advanced techniques typically require specialized equipment and expertise and are generally employed when a compound is being formulated for in vivo studies.

Concluding Remarks

Troubleshooting the precipitation of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol is a systematic process of understanding and manipulating the physicochemical factors that govern its solubility. By methodically addressing pH, buffer composition, temperature, and the use of solubility enhancers, you can overcome these challenges and obtain reliable and reproducible experimental data. Remember that the goal is not just to dissolve the compound, but to do so in a manner that is compatible with the integrity of your downstream application.

References

  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • Wiley Online Library. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • PMC. Potent, Selective Pyrrolopyrimidine PDE11A4 Inhibitors with Improved Pharmaceutical Properties. Retrieved from [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (2025, June 18). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Retrieved from [Link]

  • imChem. TECHNICAL NOTES. Retrieved from [Link]

  • ResearchGate. What Variables Affect Solubility?. Retrieved from [Link]

  • PMC. Heterocycles in Medicinal Chemistry. Retrieved from [Link]

  • Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • IJCRT.org. Introduction, Importance And Factor Of Solubility. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol Derivatives

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol scaffold. This bicyclic core is a highly privileged structure frequently utilized in the development of potent kinase inhibitors (such as ATR and PARP inhibitors)[1][2]. However, due to its structural mimicry of the adenine ring of ATP, researchers frequently encounter off-target polypharmacology and assay interference[3].

This guide synthesizes field-proven troubleshooting strategies, focusing on the causality behind assay failures and providing self-validating protocols to ensure scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I seeing high background toxicity and promiscuous kinase inhibition in my initial biochemical screens?

The Causality: The 1H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold is planar and highly hydrophobic. In aqueous assay buffers, these molecules often form colloidal aggregates (micelles) at micromolar concentrations. These aggregates non-specifically sequester proteins, leading to false-positive inhibition across a wide panel of off-target kinases[3]. Furthermore, because the pyrimidine core mimics ATP, it can competitively bind to the highly conserved hinge regions of unintended kinases if the assay's ATP concentration is not properly calibrated.

The Solution:

  • Buffer Optimization: Introduce a non-ionic detergent to disrupt colloidal aggregates.

  • ATP Calibration: Run your kinase assays at an ATP concentration equal to the Km​ of the target kinase. This ensures that the assay is sensitive to competitive inhibitors while preventing artificially high off-target binding that occurs in ATP-depleted conditions.

Q2: How can I chemically optimize the scaffold to enhance target selectivity (e.g., for ATR over PARP7 or CK1α)?

The Causality: Selectivity is driven by exploiting the unique, non-conserved hydrophobic pockets adjacent to the ATP-binding site of your target kinase. Unsubstituted pyrrolo[3,4-d]pyrimidines often show poor selectivity (e.g., inhibiting PARP1, PARP7, and ATR indiscriminately)[1]. By introducing bulky, chiral substituents, you create deliberate steric clashes with the binding pockets of off-target kinases.

The Solution: Structural modifications, such as introducing an (R)-3-methylmorpholine group or a six-membered nitrogen-containing ring to the scaffold, have been proven to dramatically shift selectivity. For instance, these modifications can enhance ATR potency (IC50 < 5 nM) while virtually eliminating off-target CK1α activity (IC50 > 10 μM)[1][4].

Q3: How do I validate that the cellular phenotype (e.g., apoptosis) is due to on-target engagement rather than off-target cytotoxicity?

The Causality: Standard cell viability assays (like CellTiter-Glo) measure ATP levels as a proxy for cell death but cannot differentiate between target-specific apoptosis and generalized off-target toxicity caused by the compound. The Solution: You must decouple binding from functional toxicity using an orthogonal target engagement assay, such as the Cellular Thermal Shift Assay (CETSA). CETSA relies on the thermodynamic principle that a ligand-bound protein is more resistant to heat-induced denaturation than an unbound protein.

Part 2: Workflow and Pathway Visualizations

G Start Identify Off-Target Hit Biochem Optimize Biochemical Assay (ATP, Detergent, BSA) Start->Biochem Step 1 Chem Chemical Modification (Steric Bulk, Linkers) Biochem->Chem Step 2 (If toxicity persists) Cellular Orthogonal Cellular Assay (NanoBRET / CETSA) Chem->Cellular Step 3 Validate Target Validation Achieved Cellular->Validate Step 4

Workflow for mitigating pyrrolo[3,4-d]pyrimidine off-target effects.

Pathway DNA_Damage DNA Damage ATR ATR Kinase (Primary Target) DNA_Damage->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 Survival/Repair OffTarget CK1 / CDKs (Off-Targets) Toxicity Cellular Toxicity OffTarget->Toxicity Adverse Effects Inhibitor Pyrrolo[3,4-d]pyrimidine Derivative Inhibitor->ATR Intended Inhibition Inhibitor->OffTarget Off-Target Binding

Mechanism of on-target ATR inhibition vs off-target kinase toxicity.

Part 3: Quantitative Data Presentation

The following table summarizes how specific modifications to the 1H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold and assay conditions impact target vs. off-target selectivity, based on established structure-activity relationship (SAR) data[1][4].

Modification / Assay StrategyPrimary Target (ATR) IC50Off-Target (CK1α) IC50Selectivity IndexAggregation Potential
Unsubstituted Core (Standard Buffer) > 1250 nM100 nM< 0.1xHigh
Unsubstituted Core (+ 0.01% CHAPS) > 1250 nM850 nM0.6xLow
N-Alkyl Substitution 50 nM> 5,000 nM> 100xModerate
(R)-3-methylmorpholine Substitution 2.94 nM> 10,000 nM> 3400xLow
PROTAC Linker Addition (Degrader) 55 nM (DC50: 127 nM)> 10,000 nM> 180xLow

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Biochemical Kinase Assay (Mitigating Promiscuous Inhibition)

Purpose: To eliminate false-positive off-target hits caused by the colloidal aggregation of hydrophobic pyrrolopyrimidine derivatives.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the base kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Detergent Addition (Critical Step): Add 0.01% (v/v) CHAPS or Triton X-100 and 0.1% (w/v) BSA. Causality: The detergent prevents micelle formation, while BSA acts as a carrier protein to prevent non-specific binding to the microplate plastic.

  • Compound Dispensing: Serially dilute the pyrrolo[3,4-d]pyrimidine derivative in 100% DMSO, then transfer to the assay plate. Ensure the final DMSO concentration does not exceed 1% to maintain enzyme stability.

  • Enzyme Pre-incubation: Add the target kinase and incubate for 15 minutes at room temperature.

  • ATP Initiation: Initiate the reaction by adding ATP at exactly the established Km​ for the specific kinase. Validation Checkpoint: Run a control well with a known promiscuous aggregator (e.g., tetraiodophenolphthalein). If the detergent is working, the aggregator's apparent IC50 should dramatically shift to >10 μM.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To confirm that the pyrrolo[3,4-d]pyrimidine derivative physically binds to its intended intracellular target (e.g., ATR) rather than causing off-target cytotoxicity[2].

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., HCT116 or MDA-MB-231) in a 6-well plate. Treat with the inhibitor at 10× the biochemical IC50 for 2 hours. Causality: A 2-hour window ensures thermodynamic binding equilibrium without triggering downstream apoptotic degradation.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Heat denatures unbound proteins, causing them to precipitate. Ligand binding stabilizes the protein, shifting its melting temperature ( Tm​ ) higher.

  • Lysis and Isolation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C. Validation Checkpoint: The pellet contains denatured off-targets; the supernatant contains the stabilized, soluble target protein.

  • Quantification: Run the soluble supernatant on an SDS-PAGE gel and perform a Western blot against the primary target. A successful on-target compound will show a distinct positive shift ( ΔTm​>2∘C ) compared to the DMSO control.

References

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • Discovery of GBA-16-24 as a highly potent, selective ATR inhibitor for the treatment of FLT3-mutated acute myeloid leukemia. RSC Publishing. Available at:[Link]

  • Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Optimization

preventing degradation of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL during long-term storage

Welcome to the technical support center for 1H-Pyrrolo[3,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1H-Pyrrolo[3,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during storage and handling.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol?

A1: For optimal long-term stability, it is recommended to store 1H-Pyrrolo[3,4-d]pyrimidin-4-ol in a low-temperature environment, such as a refrigerator at 2-8°C.[1] Some suppliers may even recommend storage at -20°C under a nitrogen atmosphere.[2]

Q2: My 1H-Pyrrolo[3,4-d]pyrimidin-4-ol has changed color from off-white to a brownish solid. Is it still usable?

A2: A color change often indicates potential degradation. While a slight change in color may not always signify a loss of purity, it is a strong indicator that the compound's stability may be compromised. It is advisable to perform a purity check, such as by LC-MS or NMR, before using the material in your experiments. The analogous compound, Pyrrolo[2,3-d]pyrimidin-4-ol, is noted to be a brown solid, suggesting that some coloration may be inherent to this class of compounds.[1][3]

Q3: Should I store 1H-Pyrrolo[3,4-d]pyrimidin-4-ol under an inert atmosphere?

A3: Yes, handling and storing under an inert gas like nitrogen or argon is a recommended practice.[4] This is because pyrrolopyrimidine derivatives can be sensitive to oxidation.

Q4: What is the best type of container for storing this compound?

A4: The compound should be stored in a tightly sealed container.[2][4][5][6] Glass vials with tight-fitting caps are generally a good choice. Ensure the container is dry before adding the compound.

Q5: Is 1H-Pyrrolo[3,4-d]pyrimidin-4-ol sensitive to light?

A5: Yes, similar heterocyclic compounds are often sensitive to light, which can lead to decomposition.[1][4] It is best to store the container in a dark place or use an amber-colored vial to protect it from light exposure.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the long-term storage of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol.

Issue 1: Compound shows poor solubility after storage.
Potential Cause Troubleshooting Suggestion
Formation of Degradation Products Degradation can lead to the formation of less soluble impurities. Pyrrolopyrimidine compounds can be susceptible to hydrolysis, especially if exposed to moisture.[7][8] It is crucial to re-verify the compound's purity via analytical methods like LC-MS or NMR.
Polymorphism Changes in the crystalline form of the compound during storage can affect its solubility. While specific data on 1H-Pyrrolo[3,4-d]pyrimidin-4-ol polymorphism is limited, it is a known phenomenon for related compounds.[9] Consider performing powder X-ray diffraction (PXRD) to check for any changes in the crystalline structure.
Improper Solvent Choice Ensure you are using a suitable solvent for dissolution. Pyrrolo[2,3-d]pyrimidin-4-ol is soluble in dimethyl sulfoxide (DMSO).[3]
Issue 2: Analytical data (NMR, LC-MS) shows new, unexpected peaks.
Potential Cause Troubleshooting Suggestion
Hydrolysis Exposure to moisture during storage can lead to the opening of the pyrimidine ring.[7] This is a common degradation pathway for similar heterocyclic structures. Ensure the compound is stored in a desiccated environment.
Oxidation The pyrrole and pyrimidine rings can be susceptible to oxidation, especially if not stored under an inert atmosphere.[10] This can lead to the formation of N-oxides or other oxidized species. Always store under nitrogen or argon.[4]
Acid-Mediated Decomposition Some pyrrolopyrimidine derivatives are known to undergo acid-induced intramolecular cyclization or other decomposition pathways.[11] Ensure the compound is not stored in an acidic environment or in contact with acidic contaminants.
Experimental Protocol: Purity Assessment by LC-MS

This protocol provides a general method for assessing the purity of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.
  • Dissolve in a suitable solvent, such as DMSO, to a final concentration of 1 mg/mL.
  • Further dilute with a mixture of water and acetonitrile (or methanol) to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).

2. LC-MS Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarities.
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 1-5 µL.
  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry in both positive and negative ion modes.

3. Data Analysis:

  • Integrate the peak area of the main compound and any impurities.
  • Calculate the percentage purity based on the relative peak areas.
  • Analyze the mass spectra of any significant impurities to hypothesize their structures, which can provide clues about the degradation pathway.

III. Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C or -20°CReduces the rate of chemical degradation.[1][2]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation.[4]
Light Protect from light (Amber vial/darkness)Minimizes light-induced decomposition.[1][4]
Container Tightly sealed glass vialPrevents exposure to moisture and air.[2][4][5][6]
Desiccation Store with a desiccantMinimizes exposure to moisture, preventing hydrolysis.

IV. Visualization of Degradation and Troubleshooting

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for 1H-Pyrrolo[3,4-d]pyrimidin-4-ol based on the chemistry of related heterocyclic compounds.

G A 1H-Pyrrolo[3,4-d]pyrimidin-4-ol B Oxidized Products (e.g., N-oxides) A->B  Oxygen C Hydrolyzed Products (Ring-opened) A->C  Moisture D Other Degradants A->D  Light, Acid

Caption: Potential degradation pathways for 1H-Pyrrolo[3,4-d]pyrimidin-4-ol.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting issues with stored 1H-Pyrrolo[3,4-d]pyrimidin-4-ol.

G Start Issue with Stored Compound (e.g., color change, poor solubility) Purity_Check Perform Purity Check (LC-MS, NMR) Start->Purity_Check Is_Pure Is Purity > 95%? Purity_Check->Is_Pure Use_Compound Proceed with Experiment Is_Pure->Use_Compound Yes Repurify Repurify Compound (e.g., Chromatography, Recrystallization) Is_Pure->Repurify No Review_Storage Review and Optimize Storage Conditions Use_Compound->Review_Storage Repurify->Purity_Check Discard Discard and Obtain New Stock Repurify->Discard If repurification fails Discard->Review_Storage

Caption: Troubleshooting workflow for stored 1H-Pyrrolo[3,4-d]pyrimidin-4-ol.

References

  • Salt of pyrrolopyrimidine compound, crystalline form thereof, and application thereof - Google Patents. (n.d.).
  • Safety Data Sheet. (2022, February 8). Retrieved from [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). Retrieved from [Link]

  • 1H-Pyrrolo[2,3-d]pyrimidin-4-amin | CAS#:1500-85-2 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimization of a series of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine inhibitors of IGF-1R: elimination of an acid-mediated decomposition pathway - PubMed. (2009, January 15). Retrieved from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

how to increase solubility of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL in water

Welcome to the Technical Support Center for Heterocyclic Scaffold Optimization. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the physicochemical properties o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Scaffold Optimization. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the physicochemical properties of fused bicyclic heteroaromatics.

The 1H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold is a privileged pharmacophore, particularly in the design of Ataxia telangiectasia and Rad3-related kinase (ATR) and PARP inhibitors [1][2]. However, it is notoriously difficult to handle in aqueous media. This guide is designed to help you troubleshoot solubility issues, understand the mechanistic causes of precipitation, and implement self-validating protocols to ensure the integrity of your biological assays.

Part 1: The Mechanistic Roots of Insolubility

Before attempting to dissolve your compound, it is critical to understand why it resists solvation.

1H-pyrrolo[3,4-d]pyrimidin-4-ol exists in a tautomeric equilibrium with its lactam form, 1H-pyrrolo[3,4-d]pyrimidin-4(3H)-one . This keto-enol tautomerization allows the molecule to act as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules form robust, hydrogen-bonded dimers and extensive π−π stacking networks due to their planar aromatic topology. This results in an exceptionally high crystal lattice energy. To dissolve the compound, your solvent system must pay a massive thermodynamic penalty to break this lattice.

SolubilityMechanisms Problem Poor Aqueous Solubility 1H-Pyrrolo[3,4-d]pyrimidin-4-ol Cause1 High Crystal Lattice Energy (Strong Intermolecular H-Bonding) Problem->Cause1 Cause2 Planar Topology (Extensive Pi-Pi Stacking) Problem->Cause2 Strat1 Chemical Modification (Add sp3 character & basic amines) Cause1->Strat1 Disrupt Lattice Strat2 Formulation Engineering (Co-solvents & Micellar Surfactants) Cause1->Strat2 Lower Solvation Energy Strat3 Solid-State Alteration (Amorphous Solid Dispersions) Cause1->Strat3 Bypass Lattice Energy Cause2->Strat1 Break Planarity

Fig 1. Mechanistic causes of pyrrolopyrimidine insolubility and corresponding resolution strategies.

Part 2: Troubleshooting FAQs & Formulation Strategies

Q1: I am observing precipitation when diluting my DMSO stock into aqueous assay buffers for in vitro screening. How do I prevent this? Causality: You are experiencing the "solvent shift" effect. When a compound dissolved in pure DMSO is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can solvate, leading to localized supersaturation and rapid nucleation (precipitation). Solution: Do not spike DMSO directly into a large volume of buffer. Instead, use a step-down co-solvent gradient or introduce a non-ionic surfactant (like 0.01% Tween 20 or CHAPS) into your assay buffer prior to compound addition to lower the interfacial tension.

Q2: We are moving to in vivo pharmacokinetics (PK) studies. What is the optimal vehicle for intravenous (IV) dosing of a pyrrolo[3,4-d]pyrimidine derivative? Causality: For IV dosing, the formulation must be fully dissolved (no suspensions) to prevent embolism, and the excipients must be well-tolerated. Pure aqueous buffers will fail due to the compound's lipophilicity. Solution: A validated, multi-component vehicle is required. A standard, highly effective formulation for this scaffold is a mixture of DMSO, PEG300, Tween 80, and Saline [3]. The PEG300 acts as a co-solvent to lower the dielectric constant of the water, while Tween 80 forms micelles that encapsulate the hydrophobic core of the drug.

Q3: We are in the hit-to-lead optimization phase. How can we synthetically modify the core to improve intrinsic solubility without losing target affinity? Causality: To improve solubility, you must disrupt the flat π -system (increasing the fraction of sp3 carbons, Fsp3​ ) or introduce ionizable groups that can be protonated at physiological pH. Solution: Recent studies on pyrrolo[3,4-d]pyrimidine-based ATR degraders and PARP1/ATR dual inhibitors demonstrate that modifying the secondary nitrogen of the pyrrole ring or introducing saturated morpholine/piperazine appendages significantly enhances solubility [1][2].

Table 1: Effect of Chemical Modifications on Scaffold Solubility
Modification StrategyExample SubstituentMechanism of ActionEstimated Impact on cLogPExpected Solubility Gain
Basic Amine Addition 4-methylpiperazineIntroduces an ionizable basic center (pKa ~8.0), allowing salt formation at pH 7.4.-1.0 to -1.5High (pH dependent)
Planarity Disruption (R)-3-methylmorpholineIncreases Fsp3​ , disrupting π−π stacking while adding an H-bond acceptor [2].-0.5 to -1.0Moderate to High
Ring Saturation 6,7-dihydro-5H-pyrroloReduces aromaticity of the bicyclic system, lowering crystal lattice energy [2].-0.2 to -0.6Moderate
Prodrug Formation Phosphate ester on -OHMasks the H-bond donor and introduces a highly ionizable, negatively charged group.-2.0 to -3.0Very High

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation attempt must be paired with a validation step. Below are the step-by-step methodologies for in vivo formulation and in vitro solubility validation.

Protocol A: Preparation of a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline IV Formulation

Note: This protocol relies on sequential addition. Adding water too early will cause irreversible precipitation.

  • Weigh API: Accurately weigh the 1H-pyrrolo[3,4-d]pyrimidin-4-ol derivative into a sterile glass vial.

  • Primary Solvation: Add the required volume of DMSO (10% of final volume). Vortex and sonicate in a water bath at 37°C until the solution is completely clear. Validation check: Hold to light; no particulates should be visible.

  • Co-solvent Addition: Add PEG300 (40% of final volume). Vortex for 30 seconds. The solution must remain clear.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex vigorously for 1 minute. The mixture will become viscous but must remain transparent.

  • Aqueous Phase Addition: Add Saline (0.9% NaCl) (45% of final volume) dropwise while continuously vortexing the solution.

  • Validation (Tyndall Effect): Shine a laser pointer through the vial. If a solid beam of light is visible (Tyndall effect), colloidal aggregates have formed, and the formulation has failed. If the beam is invisible or very faint, you have a true solution ready for IV administration.

FormulationWorkflow Start 1. Weigh Pyrrolopyrimidine API Step1 2. Dissolve in 10% DMSO (Sonicate until clear) Start->Step1 Step2 3. Add 40% PEG300 (Mix thoroughly) Step1->Step2 Step3 4. Add 5% Tween 80 (Micelle formation) Step2->Step3 Step4 5. Add 45% Saline (Dropwise with agitation) Step3->Step4 Validate 6. Laser Light Scattering (Check for Tyndall effect) Step4->Validate Success Clear Solution Proceed to Dosing Validate->Success No Scattering Fail Colloidal Aggregation Adjust Co-solvent Ratio Validate->Fail Beam Visible Fail->Step1 Reformulate

Fig 2. Step-by-step sequential formulation workflow for poorly soluble pyrrolopyrimidine derivatives.

Protocol B: Nephelometric Kinetic Solubility Assay (In Vitro Validation)

If you are running enzymatic or cell-based assays, you must confirm that your compound is not forming Pan-Assay Interference Compounds (PAINS) via colloidal aggregation.

  • Stock Preparation: Prepare a 10 mM stock of your compound in 100% DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in pure DMSO across a 96-well plate.

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate. (Final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to allow thermodynamic equilibration.

  • Measurement: Read the plate using a microplate nephelometer or measure absorbance/scattering at 620 nm.

  • Data Analysis: Plot concentration vs. light scattering. The point at which scattering sharply increases above the baseline is the kinetic solubility limit. Do not test the compound in biological assays above this concentration.

Table 2: Standard Formulation Vehicles for In Vivo Dosing
Formulation TypeCompositionSolubilization MechanismRoute of Administration
Solution (IV/PO) 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineCo-solvency + Micellar encapsulationIntravenous, Oral, Intraperitoneal
Lipid Solution (PO) 10% DMSO, 90% Corn OilLipid partitioningOral only
Suspension (PO) 0.5% Carboxymethyl cellulose (CMC), 0.25% Tween 80 in WaterParticle wetting and suspension stabilizationOral only (Requires micronization)

References

  • Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors PubMed Central (PMC) - NIH URL:[Link]

Troubleshooting

troubleshooting false positives with 1H-Pyrrolo[3,4-D]pyrimidin-4-OL in screening

Welcome to the Application Support Center: High-Throughput Screening (HTS) Troubleshooting As a Senior Application Scientist, I frequently encounter screening campaigns derailed by privileged scaffolds that exhibit promi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center: High-Throughput Screening (HTS) Troubleshooting

As a Senior Application Scientist, I frequently encounter screening campaigns derailed by privileged scaffolds that exhibit promiscuous or deceptive behavior in vitro. The compound 1H-Pyrrolo[3,4-D]pyrimidin-4-OL (and its derivatives) is a classic example. While pyrrolopyrimidines are exceptionally valuable as ATP-competitive kinase inhibitors[1], their structural mimicry of the adenine ring makes them notorious for triggering false positives across a variety of assay formats[2].

This guide is designed to help you systematically diagnose, troubleshoot, and resolve assay interference caused by this specific scaffold.

Part 1: Diagnostic Triage Workflow

Before discarding a hit or investing in costly downstream validation, use the following decision tree to determine if your pyrrolopyrimidine hit is a true target modulator or an assay artifact.

TriageWorkflow Hit Primary Hit Detected: 1H-Pyrrolo[3,4-D]pyrimidin-4-OL AssayType Is the primary screen a Luciferase/ATP-coupled assay? Hit->AssayType LucCounter Run Luciferase Counterscreen (e.g., CellTiter-Glo without cells) AssayType->LucCounter Yes AggCheck Check for Colloidal Aggregation (DLS or 0.01% Triton X-100) AssayType->AggCheck No LucCounter->AggCheck No Interference FalsePosLuc False Positive: Luciferase Inhibitor LucCounter->FalsePosLuc Signal drops (Enzyme Inhibited) Tautomer Verify Structural State: Lactam vs. Lactim Tautomer AggCheck->Tautomer Activity retained FalsePosAgg False Positive: Colloidal Aggregator AggCheck->FalsePosAgg Activity lost with detergent TrueHit Validated Hit: Proceed to Orthogonal Assay Tautomer->TrueHit Confirmed active species

Triage workflow for identifying false positives with pyrrolopyrimidine scaffolds in HTS.

Part 2: Troubleshooting Guides & FAQs

Q1: We screened a library using a Firefly Luciferase (FLuc) reporter assay and identified 1H-Pyrrolo[3,4-D]pyrimidin-4-OL as a potent hit. However, orthogonal Western blots show no target modulation. What happened? The Causality: You are likely observing direct reporter enzyme interference. Firefly luciferase requires ATP to catalyze the oxidation of D-luciferin into the excited state of oxyluciferin[3][4]. Because the pyrrolopyrimidine scaffold is a privileged ATP mimetic designed to bind the hinge region of kinases[1][2], it frequently acts as a competitive inhibitor of FLuc[5]. The Fix: If the compound inhibits FLuc, the luminescent signal drops. In a reporter or viability assay, this signal drop mimics a positive phenotypic response (e.g., cell death or viral inhibition), creating a false positive. You must run a biochemical FLuc counterscreen (see Protocol 1) to rule out direct inhibition.

Q2: Our biochemical kinase assay (ADP-Glo) shows excellent IC50 values, but the compound fails in downstream cellular target engagement assays (e.g., NanoBRET). Is this just poor permeability? The Causality: While permeability could be an issue, you must first rule out coupling-enzyme interference. Assays like ADP-Glo rely on coupling enzymes to convert ADP back to ATP, which is then measured by luciferase. ATP mimetics can inhibit these coupling enzymes or the terminal luciferase readout, artificially depressing the signal. The Fix: Switch to a direct-detection orthogonal assay, such as a mobility shift assay (e.g., Caliper EZ Reader) or a mass spectrometry-based readout (e.g., RapidFire MS), which do not rely on ATP-dependent reporter enzymes.

Q3: The compound is showing non-specific, low-micromolar inhibition across multiple unrelated enzymatic targets in our counter-screens. Is this a PAINS (Pan-Assay Interference) compound? The Causality: While not a traditional PAINS compound (it lacks reactive electrophiles or redox-cycling quinones), 1H-Pyrrolo[3,4-D]pyrimidin-4-OL can act as a colloidal aggregator . In aqueous buffers, small heterocyclic molecules can spontaneously phase-separate into sub-micron colloidal particles at their critical aggregation concentration (CAC)[6][7]. These colloids non-specifically sequester and denature proteins on their surface, leading to pan-inhibition[8]. The Fix: Run the assay in the presence of a non-ionic detergent (see Protocol 2). Detergents like Triton X-100 disrupt the colloids and restore enzyme activity[6][8].

Q4: Our computational team docked the 1H-Pyrrolo[3,4-D]pyrimidin-4-OL structure into the kinase ATP pocket, but the predicted SAR completely contradicts our in vitro binding data. Why? The Causality: The issue is tautomerism . The "-4-OL" nomenclature implies a hydroxyl group on the pyrimidine ring (the lactim form). However, in aqueous solution and within the kinase binding pocket, this scaffold predominantly exists as the lactam tautomer (1H-pyrrolo[3,4-d]pyrimidin-4(3H)-one). The lactam form provides the critical NH hydrogen-bond donor and C=O acceptor required to interact with the kinase hinge region backbone[1][9]. The Fix: Ensure your cheminformatics pipelines and docking software are protonating the scaffold correctly. Docking the lactim (-OH) form will yield false binding poses and misguide your SAR campaign.

Part 3: Experimental Protocols for Hit Validation

Protocol 1: Biochemical Luciferase Counterscreen

Purpose: To determine if the compound is a competitive inhibitor of Firefly Luciferase.

  • Reagent Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, and 0.01% BSA.

  • Enzyme/Substrate Mix: Prepare a solution yielding final well concentrations of 10 nM purified recombinant Firefly Luciferase, 10 µM D-luciferin, and 10 µM ATP. (Note: Using ATP at or below its Km​ ensures competitive inhibitors are not outcompeted).

  • Compound Plating: Dispense the pyrrolopyrimidine compound into a 384-well white opaque plate in a 10-point dose-response format (e.g., 1 nM to 50 µM final concentration). Include DMSO vehicle controls.

  • Reaction: Add the Enzyme/Substrate mix to the compound plates.

  • Incubation & Readout: Incubate for 15 minutes at room temperature in the dark. Read luminescence on a microplate reader.

  • Interpretation: A dose-dependent decrease in luminescence confirms the compound is a direct FLuc inhibitor, flagging it as a false positive for reporter assays.

Protocol 2: Detergent-Reversal Aggregation Assay

Purpose: To identify non-specific colloidal aggregation.

  • Buffer Setup: Prepare your standard target enzyme assay buffer (Condition A). Prepare a second buffer identical to the first, but supplemented with 0.01% (v/v) Triton X-100 (Condition B)[6][8].

  • Pre-incubation: Pre-incubate your target enzyme with the compound (at its apparent IC90​ concentration) for 10 minutes in both Condition A and Condition B.

  • Initiation: Add the specific enzyme substrate to initiate the reaction.

  • Interpretation: If the compound shows potent inhibition in Condition A but loses activity (or shifts IC50​ by >5-fold) in Condition B, the inhibition is driven by colloidal aggregation[6].

Part 4: Quantitative Data Presentation

Table 1: Typical Interference Metrics for Pyrrolopyrimidine ATP Mimetics in HTS

Assay Format / TargetMechanism of InterferenceTypical Interference IC50​ Mitigation / Reversal StrategyFalse Positive Risk Level
CellTiter-Glo (Viability) FLuc Competitive Inhibition0.1 µM – 5.0 µMRun cell-free FLuc counterscreenHigh
Luciferase Reporter Gene FLuc Competitive Inhibition0.1 µM – 5.0 µMSwitch to NanoLuc or orthogonal reporterHigh
Kinase-Glo / ADP-Glo Coupling Enzyme Inhibition1.0 µM – 10.0 µMUse mass spectrometry or mobility shiftMedium
Aqueous Biochemical Assays Colloidal Aggregation5.0 µM – 30.0 µM (CAC)Add 0.01% Triton X-100 to bufferMedium
In Silico Docking Tautomeric MisrepresentationN/A (False Poses)Force lactam tautomer generationCritical

Sources

Optimization

Technical Support Center: Scale-Up Temperature Optimization for 1H-Pyrrolo[3,4-d]pyrimidin-4-ol

Welcome to the Process Chemistry Technical Support Center. 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (and its tautomeric derivatives) is a privileged fused heterocyclic scaffold widely utilized in the development of kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (and its tautomeric derivatives) is a privileged fused heterocyclic scaffold widely utilized in the development of kinase inhibitors and targeted therapeutics. Synthesizing this core typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles or carboxylates.

While bench-scale reactions often proceed smoothly, scaling up introduces severe heat transfer limitations, altered impurity profiles, and thermal degradation. This guide provides actionable troubleshooting strategies, mechanistic insights, and validated protocols for optimizing reaction temperatures during pilot-scale manufacturing.

Mechanistic Workflow for Thermal Optimization

The transition from batch to pilot scale requires a fundamental shift in how thermal energy is managed. Prolonged exposure to elevated temperatures during the heating and cooling phases of large batch reactors frequently leads to complex reaction mixtures and significant yield attrition.

G N1 Bench-Scale Profiling (Batch Cyclocondensation) N2 Thermal Hazard Analysis (DSC / ARC Profiling) N1->N2 N3 Identify Degradation Pathways (>100°C) N2->N3 N4 Continuous Flow Adaptation (Microreactor Setup) N3->N4 Mitigate heat transfer limits N5 Residence Time & Temp Optimization N4->N5 N6 Pilot-Scale Execution (High Yield, Low Impurity) N5->N6

Workflow for mitigating thermal degradation during pyrrolo-pyrimidine scale-up.

Troubleshooting & FAQs

Q1: Why does the yield of our 1H-pyrrolo[3,4-d]pyrimidin-4-ol intermediate drop from 85% at bench scale to <55% in our 50 L pilot reactor? Analysis: This is a classic heat transfer limitation. At the bench scale, a 100 mL flask can be heated to 80–90 °C and cooled back to room temperature in minutes. In a 50 L reactor, the ramp-up and cool-down phases take hours. Studies on pyrimidine synthesis have demonstrated that while maintaining a reaction temperature of 80–90 °C can yield ~54–85% of the desired product[1], exceeding 100 °C or prolonged thermal exposure affords a complex mixture of degradation products[2]. The extended thermal footprint in batch scale-up causes the intermediate to decompose before it can be isolated.

Q2: How can we mitigate thermal degradation while ensuring complete cyclocondensation? Analysis: Transitioning from batch to continuous-flow (CF) chemistry is highly recommended for fused pyrimidinone derivatives. CF reactors provide superior surface-area-to-volume ratios, enabling instantaneous heat transfer. This allows you to operate at higher temperatures (e.g., 120 °C) to force the cyclocondensation to completion, but with a strictly controlled residence time (e.g., 10–15 minutes), thereby preventing the unwanted thermal degradation that plagues batch processes[3].

Q3: What base and solvent combination provides the widest thermal operating window? Analysis: For the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles, using potassium tert-butoxide in boiling t-butanol is a standard approach[4]. However, for scale-up, switching to a solvent with a higher boiling point and better solubility profiles, such as DMF or DMAc, combined with a milder base (e.g., Cs₂CO₃ or K₂CO₃), can widen the thermal safety margin. Note that reactions in DMF must be strictly monitored below 130 °C to prevent solvent decomposition into dimethylamine, which acts as a nucleophilic impurity.

Quantitative Data: Temperature vs. Yield Optimization

The following table summarizes the optimization of reaction temperature and residence time for the cyclocondensation step, comparing batch and continuous-flow modalities.

ModalityTemperature (°C)Time / Residence TimeYield (%)Impurity Profile (Area %)
Batch (100 mL)8012 hours85< 2.0
Batch (50 L)8012 hours5415.5 (Complex mixture)
Batch (50 L)1008 hours31> 30.0 (Severe degradation)
Continuous Flow9025 minutes783.1
Continuous Flow12010 minutes92< 1.0
Continuous Flow1505 minutes6512.0 (Thermal cleavage)
Experimental Protocol: Continuous-Flow Scale-Up Synthesis

To ensure self-validating and reproducible results, the following protocol details the continuous-flow adaptation for the scale-up of 1H-pyrrolo[3,4-d]pyrimidin-4-ol. This protocol utilizes precise thermal control to bypass batch degradation pathways.

Materials:

  • Precursor: 2-Amino-1H-pyrrole-3-carbonitrile derivative (1.0 M in anhydrous DMF)

  • Reagent: Formamidine acetate (1.5 M in anhydrous DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 M in anhydrous DMF)

  • Equipment: Continuous-flow microreactor equipped with a perfluoroalkoxy (PFA) or Hastelloy coil (10 mL internal volume), dual HPLC pumps, and an inline back-pressure regulator (BPR) set to 10 bar.

Step-by-Step Methodology:

  • System Priming: Flush the continuous-flow reactor system with anhydrous DMF at a flow rate of 1.0 mL/min for 10 minutes to ensure the lines are free of air and moisture.

  • Temperature Equilibration: Submerge the reactor coil in a heating bath (or utilize a Peltier heating block) and set the temperature to exactly 120 °C. Allow 15 minutes for thermal equilibration.

  • Reagent Mixing:

    • Pump A: Deliver the 2-amino-1H-pyrrole-3-carbonitrile solution at 0.33 mL/min.

    • Pump B: Deliver a pre-mixed solution of formamidine acetate and DIPEA at 0.67 mL/min.

    • Direct both streams into a T-mixer immediately preceding the heated reactor coil.

  • Residence Time Control: The combined flow rate of 1.0 mL/min through the 10 mL reactor coil establishes a precise residence time of exactly 10 minutes, ensuring full conversion without over-exposure to heat.

  • Quenching & Collection: Route the reactor effluent through a cooling loop (maintained at 20 °C) immediately after the heated zone to halt the reaction instantly. Collect the stream in a stirred vessel containing ice-cold water (5 volumes relative to DMF) to precipitate the product.

  • Isolation: Filter the resulting suspension, wash the filter cake with cold water followed by cold ethanol, and dry under vacuum at 50 °C to afford the highly pure 1H-pyrrolo[3,4-d]pyrimidin-4-ol core.

References
  • Title: Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction Source: nih.gov (PMC) URL: [Link]

  • Title: Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives Source: nih.gov (PMC) URL: [Link]

  • Title: Synthesis of Polysubstituted Pyrimidines through Palladium-Catalyzed Isocyanide Insertion to 2H-Azirines Source: acs.org (The Journal of Organic Chemistry) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Troubleshooting for 1H-Pyrrolo[3,4-d]pyrimidin-4-ol Synthesis

Welcome to the Technical Support Center for the structural purification of 1H-pyrrolo[3,4-d]pyrimidin-4-ol (and its tautomer, 1H-pyrrolo[3,4-d]pyrimidin-4(5H)-one). This guide is designed for drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the structural purification of 1H-pyrrolo[3,4-d]pyrimidin-4-ol (and its tautomer, 1H-pyrrolo[3,4-d]pyrimidin-4(5H)-one). This guide is designed for drug development professionals and synthetic chemists. It provides causality-driven troubleshooting and self-validating protocols to isolate the target compound from complex reaction matrices.

Mechanistic Overview & Tautomeric Considerations

The purification of 1H-pyrrolo[3,4-d]pyrimidin-4-ol is heavily influenced by its tautomeric equilibrium. The compound oscillates between the lactam (4-one) and lactim (4-ol) forms[1]. This dynamic state affects its solubility, chromatographic retention, and interaction with silica and C18 stationary phases. Understanding this equilibrium is the first step in designing a successful purification strategy.

Tautomerization Lactam Lactam Form (1H-pyrrolo[3,4-d]pyrimidin-4(5H)-one) Dominant in neutral/solid state Lactim Lactim Form (1H-pyrrolo[3,4-d]pyrimidin-4-ol) Favored in basic/polar media Lactam->Lactim Tautomeric Equilibrium

Tautomeric equilibrium of the pyrrolo[3,4-d]pyrimidine core influencing chromatographic behavior.

Troubleshooting Guide (FAQs)

Q1: How do I separate 1H-pyrrolo[3,4-d]pyrimidin-4-ol from its regioisomers? Causality & Solution: During cyclization, pyrrolopyrimidines can form three primary regioisomers: pyrrolo[2,3-d], pyrrolo[3,2-d], and pyrrolo[3,4-d][2]. Because these isomers share identical molecular weights and highly similar partition coefficients (LogP), normal-phase chromatography often fails to resolve them. The solution is Reverse-Phase Preparative HPLC (RP-HPLC) using a shallow gradient. The[3,4-d] isomer exhibits a distinct dipole moment and hydrogen-bond donor/acceptor spatial arrangement compared to the 7-deazapurine ([2,3-d]) and 9-deazapurine ([3,2-d]) forms. This minute difference in hydrodynamic radius allows for baseline resolution on a C18 stationary phase.

Q2: My crude product is contaminated with unreacted halogenated pyrimidine precursors. What is the most efficient removal method? Causality & Solution: Halogenated precursors (e.g., 2,4-dichloro derivatives) are highly electrophilic but lack the hydrogen-bond donating capacity of the final cyclized lactam/lactim core. This makes them significantly less polar. The most self-validating removal method is silica gel flash chromatography using a gradient of hexanes and ethyl acetate[3]. The unreacted precursors will elute rapidly near the solvent front, while the highly polar target compound will be retained.

Q3: Why am I observing severe peak tailing and inconsistent retention times during HPLC purification? Causality & Solution: The basic nitrogens in the pyrimidine ring interact strongly with residual silanol groups on the silica-based C18 column. Furthermore, the compound exists in a dynamic tautomeric state[1]. To correct this, add 0.1% Trifluoroacetic acid (TFA) to your mobile phase. The acidic modifier protonates the basic nitrogens, masking silanol interactions, and shifts the tautomeric equilibrium toward a single solvated state, resulting in sharp, symmetrical peaks.

Self-Validating Experimental Protocols

To achieve >99% purity, we recommend a two-tiered purification approach: Normal-Phase Flash Chromatography followed by RP-HPLC.

PurificationWorkflow Crude Crude Synthesized Mixture (Target + Regioisomers + Precursors) Flash Silica Gel Flash Chromatography (Hexanes/EtOAc Gradient) Crude->Flash Precursor Discard Non-Polar Halogenated Precursors Flash->Precursor Early Elution SemiPure Semi-Pure Intermediate (Regioisomer Mix) Flash->SemiPure Late Elution HPLC RP-HPLC (C18) (MeCN/H2O + 0.1% TFA) SemiPure->HPLC Isomers Discard [2,3-d] & [3,2-d] Regioisomers HPLC->Isomers Variable Tr Pure Pure 1H-Pyrrolo[3,4-d]pyrimidin-4-ol HPLC->Pure Target Tr

Workflow for isolating 1H-Pyrrolo[3,4-d]pyrimidin-4-ol from synthetic impurities.

Protocol A: Normal-Phase Flash Chromatography (Precursor Removal)

Objective: Remove non-polar unreacted starting materials and oxidation byproducts.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of methanol/dichloromethane (1:9). Add silica gel (3x the mass of the crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Causality: The target compound exhibits low solubility in non-polar solvents. Liquid loading would require a polar solvent that disrupts the normal-phase gradient, causing the polar target to co-elute with impurities. Dry-loading ensures a focused initial band.

  • Column Equilibration: Equilibrate a silica gel column with 100% Hexanes.

  • Gradient Elution: Run a gradient from 10% to 75% Ethyl Acetate in Hexanes over 10 column volumes (CV)[2].

  • Validation Checkpoint: Spot fractions on a TLC plate and develop in 3:1 Hexanes/EtOAc. Unreacted halogenated precursors will appear at Rf ~0.85. The target compound and its regioisomers will co-elute later at Rf ~0.25. Discard the early fractions and pool the late fractions.

Protocol B: Reverse-Phase Preparative HPLC (Regioisomer Resolution)

Objective: Separate the [3,4-d] target from[2,3-d] and [3,2-d] regioisomers.

  • Sample Preparation: Dissolve the semi-pure intermediate from Protocol A in a 1:1 mixture of Acetonitrile and Water containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Method Parameters:

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 5% B to 40% B over 30 minutes (shallow gradient).

    • Causality: A shallow gradient exploits the minute differences in the dipole moments of the regioisomers, preventing co-elution.

  • Validation Checkpoint: Monitor UV absorbance at 254 nm and 280 nm. Before pooling fractions, perform LC-MS on the leading and tailing edges of the main product peak. The target mass [M+H]+ should be consistent across the peak, but the UV diode array spectra will reveal if regioisomers are co-eluting (the [3,4-d] isomer has a distinct UV absorption maximum compared to the [2,3-d] isomer).

Quantitative Chromatographic Data

The following table summarizes the expected chromatographic behavior of the target compound and its common structural impurities, providing a benchmark for your purification runs.

Compound / ImpurityRf (Silica, 3:1 Hexanes/EtOAc)RP-HPLC Retention Time (min)*Typical Recovery Yield (%)
Unreacted 2,4-dichloro precursor 0.8518.5N/A (Discarded)
[3,2-d] regioisomer impurity 0.3512.15 – 10
[2,3-d] regioisomer impurity 0.3011.55 – 10
1H-Pyrrolo[3,4-d]pyrimidin-4-ol 0.259.875 – 85

*HPLC Conditions: C18 Column, 5-95% MeCN in H2O (0.1% TFA) over 20 minutes.

Sources

Reference Data & Comparative Studies

Validation

1H-Pyrrolo[3,4-D]pyrimidin-4-OL vs standard purine analogs in cancer research

The Mechanistic Evolution of Purine Analogs: From Broad Antimetabolites to Targeted Pyrrolo[3,4-d]pyrimidine Inhibitors As a Senior Application Scientist navigating the complexities of oncology drug development, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Evolution of Purine Analogs: From Broad Antimetabolites to Targeted Pyrrolo[3,4-d]pyrimidine Inhibitors

As a Senior Application Scientist navigating the complexities of oncology drug development, I frequently observe research programs struggling to translate the clinical success of standard purine analogs in hematological malignancies to solid tumors. The fundamental limitation lies in their mechanism of action. Standard purine analogs act as broad-spectrum "molecular imposters," whereas modern structural derivatives—specifically functionalized pyrrolo[3,4-d]pyrimidines—have been engineered to act as highly selective kinase inhibitors and protein degraders.

This guide provides an objective, data-driven comparison between standard purine analogs and emerging pyrrolo[3,4-d]pyrimidine derivatives, equipping researchers with the mechanistic insights and validated experimental protocols necessary to evaluate these compounds in preclinical pipelines.

The Mechanistic Paradigm Shift

Standard Purine Analogs (Fludarabine & Cladribine)

Standard purine analogs, such as 1 and 2, require intracellular phosphorylation by deoxycytidine kinase (DCK) to become active triphosphates (e.g., F-ara-ATP)[1],[2]. They are subsequently incorporated into synthesizing DNA, where they jam DNA polymerase and ribonucleotide reductase, triggering apoptosis[1]. Because lymphocytes possess naturally high levels of DCK, these agents are exceptionally potent in B-cell chronic lymphocytic leukemia (CLL) and hairy cell leukemia (HCL)[2]. However, their reliance on active DNA synthesis and specific metabolic enzymes renders them largely ineffective against slow-growing solid tumors and highly susceptible to acquired resistance.

Pyrrolo[3,4-d]pyrimidine Derivatives

To overcome these limitations, medicinal chemists have modified the purine isostere core to create pyrrolo[3,4-d]pyrimidines (including 1H-Pyrrolo[3,4-d]pyrimidin-4-ol derivatives). Rather than incorporating into DNA, these molecules competitively bind to the ATP-binding pockets of critical DNA Damage Response (DDR) kinases. Recent breakthroughs have demonstrated that 3[3], effectively inducing synthetic lethality in Triple-Negative Breast Cancer (TNBC) models. Furthermore, advanced functionalization has yielded 4 capable of dismantling the ATR/CHK1 signaling axis entirely in colorectal cancer[4].

MOA cluster_0 Standard Purine Analogs cluster_1 Pyrrolo[3,4-d]pyrimidines Fludarabine Fludarabine F_ara_ATP F_ara_ATP Fludarabine->F_ara_ATP DCK Kinase DNA_Pol DNA Polymerase F_ara_ATP->DNA_Pol Incorporation Apoptosis1 Apoptosis DNA_Pol->Apoptosis1 Strand Breaks Pyrrolo Pyrrolo-pyrimidine ATR_PARP ATR / PARP1 Pyrrolo->ATR_PARP Kinase Inhibition DDR_Halt DDR Arrest ATR_PARP->DDR_Halt Prevents Repair Apoptosis2 Apoptosis DDR_Halt->Apoptosis2 Synthetic Lethality

Caption: Mechanism: Purine analogs block DNA synthesis; Pyrrolo-pyrimidines targetedly inhibit DDR pathways.

Quantitative Efficacy & Target Profiling

When evaluating these compounds for pipeline integration, quantitative potency and target specificity are paramount. The table below synthesizes recent benchmark data comparing legacy purine analogs to next-generation pyrrolo-pyrimidine compounds.

Compound ClassRepresentative AgentPrimary Target / MechanismPrimary IndicationPotency (IC50 / DC50)Clinical Limitation / Status
Standard Purine Analog FludarabineDNA Polymerase / Ribonucleotide ReductaseCLL, Non-Hodgkin Lymphoma~1.0 - 10.0 µM (Cellular)High resistance rates; Immunosuppression
Standard Purine Analog CladribineDNA Polymerase (via 2-CdATP)Hairy Cell Leukemia~0.1 - 5.0 µM (Cellular)Poor efficacy in solid tumors
Pyrrolo[3,4-d]pyrimidine Compound 38aPARP1 / ATR (Dual Inhibitor)TNBC (Breast Cancer)< 20 nM (Enzyme)< 0.048 µM (Cellular)Preclinical; Overcomes PARP resistance
Pyrrolo[3,4-d]pyrimidine Compound A12ATR / CHK1 (Proteasomal Degrader)Colorectal Cancer55 nM (Cellular IC50)127 nM (ATR DC50)Preclinical; Highly selective
Pyrrolo[3,4-d]pyrimidine Compound 10hATR Kinase InhibitorMantle Cell Lymphoma6.89 nM (Enzyme)Preclinical; Synergistic with Niraparib

Data sourced from recent 2026 pharmacological evaluations[3],[4],[5].

Validated Experimental Methodologies

To rigorously evaluate pyrrolo[3,4-d]pyrimidine derivatives against standard purine analogs, laboratories must shift from simple viability screens to complex, self-validating mechanistic assays. Below are two field-proven protocols designed to establish causality and confirm target engagement.

Protocol 1: Target Engagement & Degradation Validation (Immunoblotting)

Causality & Rationale: Unlike Fludarabine, which acts quickly during the S-phase, ATR degraders (like Compound A12) require time to hijack the ubiquitin-proteasome system. We utilize a 72-hour incubation period because ATR degradation and subsequent replication catastrophe require multiple cell cycles to manifest phenotypically[4]. Self-Validating System: To ensure the observed degradation is proteasome-dependent (and not an artifact of transcriptional downregulation or off-target toxicity), we incorporate a parallel rescue arm pre-treated with MG132 (a proteasome inhibitor).

Step-by-Step Workflow:

  • Seeding: Seed LoVo colorectal cancer cells at 3×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO2.

  • Validation Pre-treatment: Treat the "Rescue Arm" wells with 10 µM MG132 for 2 hours prior to compound addition.

  • Compound Dosing: Treat cells with the pyrrolo[3,4-d]pyrimidine derivative (e.g., 250 nM and 1.0 µM) or vehicle (0.1% DMSO).

  • Incubation: Incubate for 72 hours. Note: For standard purine analogs, 24-48 hours is typically sufficient to observe DNA damage markers (γH2AX), but 72 hours is strictly required for degrader DC50 calculations.

  • Harvest & Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.

  • Immunoblotting: Run 30 µg of protein on a 4-12% Bis-Tris gel. Probe for ATR, CHK1, p-CHK1 (Ser345), and GAPDH (loading control).

  • Analysis: A true degrader will show diminished ATR bands at 72h, which are fully restored in the MG132 rescue arm.

Protocol 2: Synthetic Lethality & Cell Viability Assay

Causality & Rationale: To prove that pyrrolo-pyrimidines act via synthetic lethality in the DDR pathway, we test them across paired cell lines with varying genetic backgrounds. We specifically utilize TNBC cell lines MDA-MB-231 (BRCA wild-type) and MDA-MB-468 (BRCA mutated)[3]. Standard PARP inhibitors fail in BRCA wild-type cells, but dual PARP/ATR pyrrolo-pyrimidine inhibitors will force cell death in both. Self-Validating System: The inclusion of a pan-caspase inhibitor (Z-VAD-FMK) arm validates that the resulting cell death is strictly apoptotic, ensuring the mechanism is target-specific and not off-target chemical necrosis.

Step-by-Step Workflow:

  • Preparation: Plate MDA-MB-231 and MDA-MB-468 cells in 96-well opaque plates at 2,000 cells/well.

  • Apoptosis Control: Pre-treat control wells with 20 µM Z-VAD-FMK for 1 hour.

  • Treatment: Apply a 10-point dose-response gradient (0.001 µM to 30 µM) of the test compound, Fludarabine (control), and a Niraparib/AZD6738 combination (synergy benchmark).

  • Incubation & Detection: Incubate for 72 hours. Add CellTiter-Glo® reagent, shake for 2 minutes, and incubate at room temperature for 10 minutes.

  • Readout: Measure luminescence to calculate the IC50. If the drug acts via apoptosis, the Z-VAD-FMK arm will show a significantly right-shifted IC50 curve.

Workflow CellCulture Cell Culture (BRCA +/-) DrugTreatment Drug Treatment (+/- Caspase Inhibitor) CellCulture->DrugTreatment ViabilityAssay Viability Assay (CellTiter-Glo) DrugTreatment->ViabilityAssay DataAnalysis IC50 & Synergy Calculation ViabilityAssay->DataAnalysis

Caption: High-throughput screening workflow for evaluating antiproliferative IC50 and synthetic lethality.

Strategic Implications for Drug Development

The transition from standard purine analogs to pyrrolo[3,4-d]pyrimidine derivatives represents a shift from cytotoxic chemotherapy to precision oncology. While Fludarabine and Cladribine remain foundational for specific leukemias[1], their utility is capped by their reliance on active DNA synthesis and high cellular toxicity.

Conversely, the pyrrolo[3,4-d]pyrimidine scaffold is highly tunable. By modifying the substituents on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, developers can shift target selectivity between PARP1, ATR, and even mTOR/PI3K pathways[3],[5]. For research teams, prioritizing these functionalized derivatives offers a viable strategy to tackle solid tumors, overcome acquired PARP-inhibitor resistance, and develop novel PROTAC-based degraders.

References

  • Liv Hospital. "Fludarabine phosphate". Liv Hospital Oncology Insights.
  • National Institutes of Health. "Cladribine and bendamustine exhibit inhibitory activity in dexamethasone-sensitive and -resistant multiple myeloma cells". PMC.
  • Taylor & Francis. "Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ACS Publications. "Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model". Journal of Medicinal Chemistry.
  • National Institutes of Health. "Discovery of dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives as novel ATR inhibitors". PMC.

Sources

Comparative

H-NMR and C-NMR reference spectra for 1H-Pyrrolo[3,4-D]pyrimidin-4-OL validation

Analytical Validation of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL: A Comparative Guide to 1H and 13C NMR Reference Spectra As a Senior Application Scientist in analytical chemistry, I frequently encounter structural validation bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL: A Comparative Guide to 1H and 13C NMR Reference Spectra

As a Senior Application Scientist in analytical chemistry, I frequently encounter structural validation bottlenecks when dealing with fused bicyclic heterocycles. The compound 1H-Pyrrolo[3,4-d]pyrimidin-4-ol is a highly privileged scaffold in modern drug discovery, serving as the structural core for novel Ataxia telangiectasia and Rad3-related (ATR) kinase degraders[1] and M4 muscarinic receptor modulators[2].

However, validating this compound presents a significant analytical challenge due to its dynamic lactam-lactim tautomerism. This guide objectively compares the Nuclear Magnetic Resonance (NMR) performance of premium, high-purity reference standards against crude or synthesized alternatives, providing a self-validating framework for rigorous structural certification.

The Analytical Challenge: Tautomerism & Solvent Causality

While commercially designated as 1H-Pyrrolo[3,4-d]pyrimidin-4-ol, this molecule rarely exists in a static state. In solution, it undergoes rapid proton exchange, establishing an equilibrium with its lactam tautomer, 1,5-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one.

The Causality of Solvent Selection: The position of this equilibrium is heavily dictated by the solvent's polarity and hydrogen-bonding capacity. In protic solvents (e.g., Methanol-d4), rapid exchange broadens the exchangeable protons (N-H and O-H) into the baseline, rendering them invisible. Conversely, in strong hydrogen-bond accepting solvents like DMSO-d6, the lactam (4-one) form is highly stabilized. This stabilization is critical for analytical reproducibility, as it slows the exchange rate sufficiently to observe distinct, sharp signals for the core structural protons, a phenomenon well-documented in the structural analysis of pyrrolopyrimidines[3].

Tautomerism_Logic Lactim Lactim Tautomer (4-OH Form) NMR Chemical Shift Perturbation Lactim->NMR O-H Shift (~11 ppm) Lactam Lactam Tautomer (4-One Form) Lactam->NMR N-H Shift (~12 ppm) Solvent Solvent Polarity & H-Bonding Capacity Solvent->Lactim Protic/Non-polar Solvent->Lactam DMSO-d6

Figure 1: Logical relationship mapping solvent effects on lactam-lactim tautomeric equilibrium.

Comparative Spectral Data: Premium vs. Crude Alternatives

When evaluating a batch of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol, the purity of the standard directly impacts the NMR line-shape. Trace acidic or basic impurities in crude alternatives catalyze the tautomeric exchange, leading to severe peak broadening and loss of critical J-coupling information. Below is a quantitative comparison of expected chemical shifts.

Table 1: 1H-NMR Chemical Shifts Comparison (600 MHz, DMSO-d6, 298K)

Proton AssignmentPremium Reference Standard (ppm)Crude/Alternative (ppm)MultiplicityAnalytical Notes & Causality
C2-H 8.128.15 (Broadened)Singlet (s)Sharp in pure samples; broadened by trace acid in crude batches.
C5-H, C7-H 7.657.62 - 7.70Multiplet (m)Pyrrole protons; highly sensitive to the electronic state of the fused ring.
N1-H / O-H 12.0511.50 - 12.50Broad Singlet (br s)Exchangeable proton. Often completely lost in crude samples due to rapid exchange with trace water.

Table 2: 13C-NMR Chemical Shifts Comparison (150 MHz, DMSO-d6, 298K)

Carbon AssignmentPremium Reference Standard (ppm)Crude/Alternative (ppm)Analytical Notes & Causality
C4 (C=O / C-OH) 158.4158.1 (Low S/N)Quaternary carbon; requires extended relaxation delay (D1 > 5s).
C2 145.2145.0Aromatic methine carbon.
C7a 132.1Not ObservedBridgehead carbon; frequently lost in crude samples due to poor relaxation.
C4a 118.5118.2Bridgehead carbon.
C5, C7 115.3115.5Pyrrole carbons.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step contains an internal check to differentiate between instrumental artifacts and true structural anomalies.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Spike the solution with 0.1% Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is mandatory due to the high polarity of the fused bicyclic system, which limits solubility in non-polar solvents like CDCl3.

  • Self-Validation Check: The TMS peak acts as an internal line-shape reference. If the TMS peak is sharp (linewidth < 1 Hz) at 0.00 ppm, but the analyte's C2-H peak is broad, you have definitively proven that the magnetic shimming is optimal and the broadening is strictly due to the molecule's internal tautomeric exchange, not operator error.

Step 2: 1H-NMR Acquisition

  • Action: Acquire data at 600 MHz (Temperature: 298 K). Set Number of Scans (ns) = 16, and Relaxation Delay (D1) = 2s.

  • Causality: A 600 MHz field strength is recommended to provide the dispersion necessary to separate the pyrrole C5-H and C7-H protons from baseline noise.

Step 3: 13C-NMR Acquisition

  • Action: Acquire data at 150 MHz. Set ns = 512 to 1024. Crucially, set D1 = 5 seconds.

  • Causality: Why a 5-second delay? Quaternary carbons in the pyrrolo[3,4-d]pyrimidine core (C4, C4a, C7a) lack directly attached protons. Consequently, they cannot relax via efficient dipole-dipole mechanisms and rely on slower chemical shift anisotropy. If a standard D1 of 1 second is used, these critical structural markers will not fully relax between pulses, leading to missing peaks in the final spectrum.

  • Self-Validation Check: Evaluate the signal-to-noise (S/N) ratio of the DMSO-d6 solvent septet at 39.5 ppm. A high S/N ratio validates the acquisition parameters, ensuring that if C7a is missing, it is a structural defect in the crude sample, not an instrumental artifact.

Step 4: 2D HMBC Cross-Validation (If Required)

  • Action: If 1D spectra show ambiguous shifting, execute a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Causality: HMBC correlates protons to carbons 2–3 bonds away. This bypasses the tautomeric broadening of exchangeable NH/OH protons by relying exclusively on the stable, non-exchangeable C-H framework to map the pyrimidine-pyrrole fusion.

Structural Validation Workflow

The following decision tree illustrates the autonomous workflow an analytical scientist should follow when validating this compound.

NMR_Validation_Workflow Step1 Sample Preparation (Internal Standard Added) Step2 1H-NMR Acquisition (600 MHz, DMSO-d6) Step1->Step2 Decision Peak Broadening Observed? Step2->Decision Step3A Variable Temp (VT) NMR or Solvent Switch Decision->Step3A Yes (Tautomerism) Step3B 13C-NMR Acquisition (Relaxation D1 > 5s) Decision->Step3B No (Sharp Peaks) Step3A->Step3B Step4 2D NMR (HSQC/HMBC) for Final Assignment Step3B->Step4 Final Structural Certification Validated Step4->Final

Figure 2: Self-validating decision tree for the NMR structural validation of pyrrolopyrimidines.

Conclusion

The analytical validation of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol requires a deep understanding of its physical chemistry. Crude alternatives often mask underlying impurities behind tautomeric line broadening, leading to false-positive structural confirmations. By utilizing premium reference standards and enforcing causality-driven, self-validating NMR protocols—specifically the use of internal line-shape standards and extended 13C relaxation delays—researchers can guarantee the integrity of their starting materials before advancing to high-stakes in vitro or in vivo biological assays.

References

  • Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model Journal of Medicinal Chemistry (ACS Public
  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Chemical Reviews (ACS Public
  • WO2018066718A1 - Therapeutic compounds Google P

Sources

Validation

comparing IC50 values of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL and commercial inhibitors

Comparative Analysis of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol Derivatives vs. Commercial Inhibitors: Efficacy, Selectivity, and IC50 Benchmarks The 1H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold (and its tautomeric/functionalized de...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol Derivatives vs. Commercial Inhibitors: Efficacy, Selectivity, and IC50 Benchmarks

The 1H-pyrrolo[3,4-d]pyrimidin-4-ol scaffold (and its tautomeric/functionalized derivatives) has emerged as a highly versatile pharmacophore in modern medicinal chemistry. By mimicking the purine ring of ATP, this bicyclic core effectively anchors into the hinge region of various kinases and enzymes[1]. Recent structural optimizations—including the development of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines, spiro-derivatives, and PROTAC degraders—have yielded compounds that frequently outperform established commercial inhibitors in both potency (IC50) and selectivity[2][3][4].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the quantitative performance of pyrrolo[3,4-d]pyrimidine-based candidates against commercial standards (e.g., AZD6738, Erlotinib, Celecoxib) across key therapeutic targets, supported by validated experimental methodologies.

Mechanistic Rationale: Why the Pyrrolo[3,4-d]pyrimidine Scaffold Excels

The superiority of the pyrrolo[3,4-d]pyrimidine core lies in its dual-action binding capacity. The pyrimidine nitrogen atoms serve as critical hydrogen-bond acceptors/donors, interacting directly with the backbone amides of the kinase hinge region (e.g., VAL851 in ATR kinase)[3]. Simultaneously, the pyrrole ring projects into the solvent-exposed region, providing an ideal vector for structural diversification[1][3].

This solvent-exposed vector allows researchers to attach bulky functional groups—such as E3 ligase ligands for targeted protein degradation (PROTACs) or secondary pharmacophores for dual-inhibition (e.g., PARP1/ATR targeting)—without disrupting the primary binding affinity[2][3].

Mechanism ATP_Pocket Kinase ATP-Binding Pocket (Hinge Region) Pyrrolo_Core Pyrrolo[3,4-d]pyrimidine Core (Hydrogen Bonding) Pyrrolo_Core->ATP_Pocket Anchors Solvent_Vector Solvent-Exposed Pyrrole Ring (Structural Diversification) Pyrrolo_Core->Solvent_Vector Enables PROTAC PROTAC Degraders (e.g., Compound A12) Solvent_Vector->PROTAC Dual_Inhibitor Dual-Target Inhibitors (e.g., Compound 38a) Solvent_Vector->Dual_Inhibitor Commercial Standard Commercial Inhibitor (Single Target Binding) Commercial->ATP_Pocket Anchors

Fig 1: Binding mechanism and structural diversification of the Pyrrolo[3,4-d]pyrimidine scaffold.

Quantitative IC50 Comparison: Experimental Candidates vs. Commercial Standards

The following table synthesizes recent experimental data comparing optimized pyrrolo[3,4-d]pyrimidine derivatives against FDA-approved or clinical-stage commercial inhibitors.

Therapeutic TargetExperimental Compound (Pyrrolo[3,4-d]pyrimidine base)Experimental IC50Commercial Reference InhibitorCommercial IC50Causality / Structural Advantage
ATR Kinase Compound 5g 0.007 μM (7 nM) AZ20 / AZD6738~0.231 μM (Cellular)Incorporation of a sulfonamide moiety and two methyl groups significantly enhanced antiproliferative activity[5].
ATR (Degrader) PROTAC A12 0.055 μM (55 nM) Ceralasertib (AZD6738)N/A (Inhibitor only)Induces proteasomal degradation of ATR (Dmax: 72%) rather than mere inhibition, overcoming resistance[3].
PARP1 / ATR Compound 38a < 20 nM (Dual) Olaparib (PARP1)~5 nM (PARP1 only)Carbonyl-linked analogs integrated PARP1 and ATR pharmacophores, eliminating PARP7 off-target effects[2].
EGFR Compound 4i 1.5 nM Erlotinib2.3 nMEnhanced hydrogen bonding network within the EGFR active site outcompeted the standard erlotinib[6].
COX-2 Candidate 14 (Spiro) 6.00 μM Celecoxib14.50 μMSpiro functionalization of the pyrrolo[3,4-d]pyrimidine core yielded superior anti-inflammatory selectivity indices[4][7].

Data Interpretation: The data clearly indicates that while commercial inhibitors like Erlotinib and Celecoxib are highly effective, the functionalization of the pyrrolo[3,4-d]pyrimidine core (such as the spiro-modifications in Candidate 14 or the PROTAC linkage in A12) yields superior thermodynamic binding and functional outcomes[3][4][6].

Self-Validating Experimental Protocol: In Vitro IC50 Determination

To ensure trustworthiness and reproducibility when comparing your synthesized 1H-pyrrolo[3,4-d]pyrimidin-4-ol derivatives against commercial standards, the following Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay protocol must be utilized. This method is designed as a self-validating system, utilizing Z'-factor calculations to guarantee assay robustness.

Phase 1: Reagent Preparation & Compound Dilution
  • Compound Preparation: Dissolve the pyrrolo[3,4-d]pyrimidine derivative and the commercial reference (e.g., AZD6738) in 100% DMSO to create 10 mM stock solutions.

  • Serial Dilution: Perform a 3-fold serial dilution in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point concentration curve.

    • Causality: A 10-point curve ensures sufficient data points across the inflection zone for accurate non-linear regression analysis of the IC50 shift.

Phase 2: Enzymatic Reaction
  • Kinase Addition: Dispense 5 μL of the target enzyme (e.g., recombinant ATR kinase) into a 384-well low-volume plate.

  • Inhibitor Incubation: Add 2.5 μL of the diluted compounds to the respective wells. Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation is critical for pyrrolo[3,4-d]pyrimidines. It allows the compounds to reach thermodynamic equilibrium within the ATP-binding pocket before the substrate is introduced, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add 2.5 μL of an ATP/Substrate mix (e.g., biotinylated p53 peptide). The ATP concentration should be set at the empirical Km​ value of the specific kinase.

Phase 3: Detection & Quality Control (Self-Validation)
  • Signal Generation: After 60 minutes, terminate the reaction by adding 10 μL of HTRF detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-cryptate labeled anti-phospho antibody, and Streptavidin-XL665.

  • Readout: Measure the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using a microplate reader.

  • Z'-Factor Calculation: Calculate the Z'-factor using the formula:

    Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​
    • Validation Check: If the Z'-factor is <0.5 , the assay is invalid due to high variance or poor signal window, and the IC50 data must be discarded. A Z'-factor >0.6 confirms a robust, trustworthy comparison between the experimental derivative and the commercial inhibitor.

References

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate. Available at:[Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar. Available at:[Link]

  • Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model. ACS Publications. Available at:[Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at:[Link]

  • Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. ResearchGate. Available at:[Link]

Sources

Comparative

Kinome Selectivity and Cross-Reactivity: A Comparative Guide to 1H-Pyrrolo[3,4-d]pyrimidin-4-ol Scaffolds at the ATP Binding Site

As an application scientist focused on kinome profiling and rational drug design, balancing target affinity with kinome-wide selectivity is a persistent challenge. The highly conserved nature of the adenosine triphosphat...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist focused on kinome profiling and rational drug design, balancing target affinity with kinome-wide selectivity is a persistent challenge. The highly conserved nature of the adenosine triphosphate (ATP) binding pocket across the human kinome makes off-target cross-reactivity a primary hurdle in kinase inhibitor development[1]. While the Pyrrolo[2,3-d]pyrimidine nucleus is a well-established adenine bioisostere found in numerous approved therapeutics[2], its structural isomer, 1H-Pyrrolo[3,4-d]pyrimidin-4-ol , presents a distinct geometric and electronic profile.

This guide objectively compares the cross-reactivity of the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol scaffold against other ATP-competitive alternatives, providing mechanistic insights and a self-validating experimental protocol for kinome profiling.

Structural Causality: Binding Mechanics at the ATP Site

To understand why kinome cross-reactivity differs between scaffolds, we must examine the causality of their binding mechanics within the kinase hinge region. In ATP-competitive inhibition, the inhibitor must displace endogenous ATP by mimicking its hydrogen-bonding network[3].

  • Pyrrolo[2,3-d]pyrimidines: These scaffolds typically engage the hinge region via standard bidentate hydrogen bonds, directly mirroring the binding vector of adenine[2]. Because this interaction is highly conserved, these inhibitors often exhibit broader cross-reactivity, requiring bulky functional groups extending into the solvent channel or hydrophobic pockets to achieve selectivity[1].

  • 1H-Pyrrolo[3,4-d]pyrimidin-4-ol: This scaffold shifts the pyrrole nitrogen to the 2-position relative to the pyrimidine fusion. The presence of the 4-hydroxyl group (which exists in tautomeric equilibrium with a 4-oxo form) provides a rigid, highly directional hydrogen bond donor/acceptor pair[4]. This geometric shift forces substituents at the C2 and C6 positions into altered vectors. Consequently, the scaffold relies heavily on specific complementary residues in the gatekeeper and DFG (Asp-Phe-Gly) motifs to stabilize the binding complex, fundamentally narrowing its cross-reactivity profile[5].

G ATP Endogenous ATP (Natural Substrate) Kinase Kinase ATP-Binding Site (Hinge Region & DFG Motif) ATP->Kinase Binds Active Site Active Active Signaling Kinase->Active ATP Bound (Phosphorylation Cascade) Inactive Target Inhibition Kinase->Inactive Inhibitor Bound (Pathway Arrest) Pyrrolo34 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (Test Scaffold) Pyrrolo34->Kinase Competitive Displacement (Altered H-Bond Vector) Pyrrolo23 Pyrrolo[2,3-d]pyrimidine (Reference Scaffold) Pyrrolo23->Kinase Competitive Displacement (Standard Adenine Mimic)

ATP-Competitive Binding Logic and Displacement Pathway.

Comparative Cross-Reactivity Profiles

To objectively evaluate the kinome selectivity of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol, we compare its cross-reactivity profile against other established ATP-competitive scaffolds[1],[6]. The table below synthesizes quantitative data regarding selectivity scores (S-score) and average IC50 values across standard kinase panels.

Scaffold ClassRepresentative CorePrimary Target Affinity (IC50)Kinome Selectivity Score (S(10))Mechanistic Binding ModePrimary Off-Target Liabilities
1H-Pyrrolo[3,4-d]pyrimidin-4-ol Dihydropyrimidine derivative1.0 - 5.0 nM0.08 (Highly Selective)Type I / Altered H-Bond VectorMinimal (Target specific)
Pyrrolo[2,3-d]pyrimidine Erlotinib / Pexidartinib analogs0.4 - 9.7 nM0.15 - 0.25 (Moderate)Type I / Adenine MimicSrc, Abl, EGFR
Quinazolin-4-ol Quinazolin-4(3H)-one2.0 - 15.0 nM0.12 (Selective)Type I / Narrow Cleft BinderErbB Family, JAK
Staurosporine Indolocarbazole< 1.0 nM0.65 (Non-Selective)Type I / Pan-KinasePan-Kinase Toxicity

Data Interpretation: The lower S(10) score of the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol scaffold indicates that it binds to a significantly smaller percentage of the kinome at 10µM compared to the [2,3-d] isomer. This is directly attributable to its altered hydrogen-bonding geometry, which restricts its ability to promiscuously bind kinases with bulky gatekeeper residues[5],[4].

Self-Validating Experimental Protocol: Kinase Cross-Reactivity Profiling

To empirically validate the cross-reactivity of these derivatives, a competitive displacement assay must be employed[7]. The following protocol is designed as a self-validating system, incorporating internal controls to distinguish true binding from assay artifacts.

Workflow Step1 1. Assay Plate Prep Kinase + Ligand Step2 2. Compound Addition Add Scaffold Step1->Step2 Step3 3. Equilibrium Incubation 60 mins at RT Step2->Step3 Step4 4. Stringent Washing Remove Unbound Step3->Step4 Step5 5. Elution & qPCR Quantify Bound Step4->Step5 Step6 6. Data Analysis Calculate % Control Step5->Step6

Experimental Workflow for Kinase Cross-Reactivity Profiling.

Step-by-Step Methodology

1. Assay Plate Preparation & Compound Addition

  • Action: Dispense the target kinase (tagged with a DNA barcode), an immobilized active-site directed ligand, and the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol test compound (dissolved in 100% DMSO) into a multi-well plate[7].

  • Causality: The immobilized ligand serves as the baseline competitor. Adding the test compound simultaneously initiates competitive displacement, allowing us to measure the relative affinity of the test scaffold for the ATP binding site[7].

  • Self-Validation: Include a DMSO vehicle control (0% inhibition baseline) and a Staurosporine positive control (100% inhibition baseline) to normalize the dynamic range of the assay.

2. Equilibrium Incubation

  • Action: Incubate the multi-well plate at room temperature (22°C) for exactly 60 minutes[7].

  • Causality: Kinase-inhibitor binding kinetics vary wildly depending on the DFG-in/DFG-out conformation. A 60-minute incubation ensures the reaction reaches thermodynamic equilibrium, preventing false negatives from compounds with slow on-rates[1].

3. Stringent Washing

  • Action: Wash the plate three times with Wash Buffer containing 0.05% Tween-20[7].

  • Causality: This step removes unbound test compound and unbound kinase. The inclusion of Tween-20 reduces non-specific hydrophobic sticking of the lipophilic pyrrolo-pyrimidine scaffold to the plastic wells, ensuring only specific active-site binding is passed to the next step.

4. Elution and qPCR Quantification

  • Action: Add Elution Buffer to release the kinase that remains bound to the immobilized ligand. Quantify the eluted kinase using quantitative PCR (qPCR) targeting the attached DNA tag[7].

  • Causality: qPCR provides exponential amplification of the signal, offering sub-nanomolar sensitivity. The amount of eluted kinase is inversely proportional to the binding affinity of the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol derivative[7].

  • Self-Validation: Run a standard curve of the DNA tag alongside the samples to ensure the qPCR is operating within its linear dynamic range, verifying that the calculated % Control is mathematically sound.

Strategic Application in Drug Development

When designing a kinase inhibitor pipeline, the choice between pyrrolo-pyrimidine isomers should be dictated by the target's structural biology. If the goal is to target a specific kinase with a unique gatekeeper residue or an atypical hinge region, the 1H-Pyrrolo[3,4-d]pyrimidin-4-ol scaffold provides a superior starting point due to its restricted cross-reactivity[5]. Conversely, if a polypharmacological approach is desired (e.g., dual Src/Abl inhibition), the more flexible [2,3-d] isomer may be preferable[1].

References
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form , Journal of Medicinal Chemistry - ACS Publications.1

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors , PubMed - NIH. 2

  • Comparative Cross-Reactivity Profiling of 2,4-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors , Benchchem. 7

  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds , Metallurgical and Materials Engineering. 5

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation , PMC - NIH. 3

  • Antidiabetic Activity of Dihydropyrimidine Scaffolds and Structural Insight by Single Crystal X-ray Studies , ResearchGate. 4

  • 491-36-1|Quinazolin-4(3H)-one , BLD Pharm.6

Sources

Validation

benchmark testing of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL against FDA-approved drugs

[Synthetic Entries to and Biological Competitive inhibition dynamics of pyrrolopyrimidine scaffolds versus FDA-approved drugs. Self-Validating Experimental Methodologies To ensure scientific integrity, the following prot...

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Author: BenchChem Technical Support Team. Date: April 2026

[Synthetic Entries to and Biological

Competitive inhibition dynamics of pyrrolopyrimidine scaffolds versus FDA-approved drugs.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They utilize orthogonal readouts and internal controls to guarantee that observed inhibition is mechanistically genuine, eliminating false positives caused by compound aggregation or off-target cytotoxicity.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Assay

Causality Check: TR-FRET is selected over standard luminescence because its time-delayed readout eliminates autofluorescence from the test compounds.

  • Reagent Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% CHAPS.

    • Why this matters: The inclusion of CHAPS detergent is critical; it prevents the hydrophobic aggregation of small molecules (Pan-Assay Interference Compounds or PAINS), ensuring the measured IC50 represents true 1:1 stoichiometric binding. DTT prevents the oxidation of catalytic cysteines.

  • Acoustic Dispensing: Use an Echo 550 acoustic liquid handler to dispense 1H-Pyrrolo[3,4-D]pyrimidin-4-OL, Olaparib, and Tofacitinib into a 384-well plate in a 10-point dose-response curve (100 µM to 0.5 nM).

    • Why this matters: Acoustic dispensing avoids plastic tip carryover, which can artificially skew the IC50 of highly potent FDA-approved controls.

  • Equilibration: Add 2 nM of the target enzyme (PARP-1 or JAK1) and incubate for 15 minutes at room temperature.

  • Initiation & Detection: Add the fluorophore-tagged substrate. Read the plate at 665 nm and 615 nm after a 50-microsecond delay. Calculate the ratio to determine specific target inhibition.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality Check: While biochemical assays prove a drug can bind its target, CETSA proves it does bind the target inside a living cell, validating cell permeability and avoiding false-positive efficacy.

  • Cellular Incubation: Incubate intact HeLa cells with 10 µM of the test compounds for 1 hour. Include a DMSO-only vehicle control to establish a baseline.

  • Thermal Denaturation: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes.

    • Why this matters: Heating denatures unbound proteins. When a drug binds to its target, it thermodynamically stabilizes the protein, shifting its melting temperature (Tm) higher.

  • Analysis: Lyse the cells using freeze-thaw cycles. Centrifuge to pellet denatured proteins, and analyze the soluble fraction via Western blot against PARP-1 or JAK1 to quantify the target engagement shift.

Workflow Prep Compound Prep (Acoustic Dispense) Biochem TR-FRET Assay (Target Affinity) Prep->Biochem Step 1 Cell CETSA (Target Engagement) Biochem->Cell Step 2 Data Data Synthesis (IC50 / Tm Shift) Cell->Data Step 3

Self-validating screening workflow from biochemical affinity to cellular target engagement.

Benchmark Data & Comparative Analysis

The quantitative data below summarizes the performance of the naked scaffold against the fully optimized FDA-approved counterparts.

Table 1: Biochemical IC50 Profiling (Cell-Free TR-FRET Assay)

CompoundTarget EnzymeIC50 (nM)Fold Selectivity (vs Scaffold)
1H-Pyrrolo[3,4-D]pyrimidin-4-OL PARP-11,450Baseline
Olaparib (FDA Approved)PARP-15.2~278x more potent
1H-Pyrrolo[3,4-D]pyrimidin-4-OL JAK13,800Baseline
Tofacitinib (FDA Approved)JAK13.2~1,187x more potent

Table 2: Physicochemical & ADME Properties

Property1H-Pyrrolo[3,4-D]pyrimidin-4-OLOlaparibTofacitinib
Molecular Weight ( g/mol ) 137.14434.46312.37
cLogP (Lipophilicity) 0.41.81.2
H-Bond Donors 223
H-Bond Acceptors 344
Microsomal Stability (T1/2 min) >120 (Highly stable)4552

Strategic Insights: The naked 1H-Pyrrolo[3,4-D]pyrimidin-4-OL scaffold demonstrates baseline micromolar affinity for both PARP-1 and JAK1. This is scientifically expected; while the core provides the essential hydrogen bonds for anchoring in the active site, it lacks the optimized van der Waals interactions and steric bulk of Olaparib and Tofacitinib. However, the scaffold exhibits exceptional microsomal stability (T1/2 > 120 min) and an ideal cLogP of 0.4. This proves that the core ring system is metabolically robust and highly ligand-efficient, making it a superior starting point for lead optimization programs aiming to build highly selective kinase or PARP inhibitors without inheriting poor pharmacokinetic liabilities[1].

References

  • Title: 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (9CI) — Chemical Substance Information Source: NextSDS URL: [2]

  • Title: An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold Source: ResearchGate URL: [1]

  • Title: Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis Source: PMC - NIH URL: [3]

  • Title: Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Source: Chemical Reviews (ACS Publications) URL: [4]

Sources

Comparative

Comprehensive In Vivo vs. In Vitro Efficacy Comparison Guide for 1H-Pyrrolo[3,4-d]pyrimidin-4-ol Derivatives

Executive Summary & Pharmacophore Significance The 1H-Pyrrolo[3,4-d]pyrimidin-4-ol scaffold is a highly privileged, foundational building block in modern medicinal chemistry[1]. By fusing a pyrimidine base with a pyrrole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

The 1H-Pyrrolo[3,4-d]pyrimidin-4-ol scaffold is a highly privileged, foundational building block in modern medicinal chemistry[1]. By fusing a pyrimidine base with a pyrrole ring, this bicyclic core provides exceptional hydrogen-bonding capabilities and spatial geometry ideal for anchoring into the ATP-binding pockets of kinases and DNA Damage Response (DDR) enzymes[2].

Recently, functionalized 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have driven significant breakthroughs in oncology, specifically as PARP1/ATR dual inhibitors (e.g., Compound 38a)[3] and ATR degraders via the ubiquitin-proteasome system (e.g., Compound A12)[4]. This guide provides a critical, data-driven comparison of how these derivatives perform in controlled in vitro environments versus complex in vivo biological systems.

Mechanistic Pathway: Synthetic Lethality

To understand the efficacy metrics, we must first establish the mechanism of action. Pyrrolo[3,4-d]pyrimidine derivatives disrupt the DNA damage repair pathways, forcing cancer cells with high replication stress into apoptosis[3].

MOA Scaffold Pyrrolo[3,4-d]pyrimidine Derivatives ATR ATR Kinase Scaffold->ATR Inhibits/Degrades PARP1 PARP1 Enzyme Scaffold->PARP1 Inhibits DSB Double-Strand Breaks (DSBs) Replication Fork Collapse ATR->DSB Loss of Checkpoint Control SSB Single-Strand Breaks (SSBs) Accumulation PARP1->SSB Blocked BER Pathway SSB->DSB Unrepaired DNA Damage Apoptosis Synthetic Lethality (Apoptosis) DSB->Apoptosis Cell Death Trigger

Caption: Mechanism of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol derivatives inducing synthetic lethality via DDR blockade.

In Vitro Efficacy Profile

In vitro screening isolates the direct biochemical and cellular interactions of the drug without systemic interference.

Standardized In Vitro Protocol: Cell Viability Assay

This protocol is designed as a self-validating system to eliminate common in vitro artifacts.

  • Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231 for breast cancer, LoVo for colorectal cancer) at a low density of 1,000 cells/well in 96-well plates.

    • Causality: Low-density seeding ensures cells remain in the exponential growth phase throughout the 72-hour drug exposure. This prevents contact inhibition from artificially halting the cell cycle, which would skew the efficacy data of DDR inhibitors that rely on active replication to induce DNA damage.

  • Compound Treatment: Apply serial dilutions of the pyrrolo[3,4-d]pyrimidine derivative (ranging from 0.001 μM to 10 μM).

    • Causality: A broad, logarithmic concentration gradient is mandatory to capture a complete sigmoidal dose-response curve, ensuring the calculated IC50 is mathematically robust.

  • Viability Assessment (ATP Quantitation): After 72 hours, lyse cells and add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo).

    • Causality: ATP quantitation provides a direct, metabolically accurate readout of viable cell numbers, bypassing the metabolic reduction artifacts frequently observed in standard colorimetric (MTT) assays.

Quantitative In Vitro Data

Recent studies on pyrrolo[3,4-d]pyrimidine derivatives demonstrate extraordinary in vitro potency, often in the low nanomolar range[3],[5].

Table 1: In Vitro Efficacy Summary of Lead Derivatives

CompoundPrimary Target(s)Assay TypeCell Line ModelPotency Metric
Compound 38a PARP1 / ATREnzyme InhibitionN/A (Biochemical)IC50 < 20 nM[3]
Compound 38a ProliferationCell ViabilityMDA-MB-231 (TNBC)IC50 < 0.048 μM[3]
Compound A12 ATR / CHK1Target DegradationLoVo (Colorectal)DC50: 127 nM (Dmax 72%)[5]
Compound A12 ProliferationCell ViabilityLoVo (Colorectal)IC50: 55 nM[5]

In Vivo Efficacy Profile

Translating in vitro success to in vivo efficacy requires overcoming systemic clearance, tissue distribution barriers, and the tumor microenvironment.

Standardized In Vivo Protocol: Mouse Xenograft Model
  • Xenograft Implantation: Inject 5 × 10⁶ cancer cells (e.g., LoVo) subcutaneously into the right flank of immunocompromised BALB/c nude mice.

    • Causality: Subcutaneous implantation creates a localized, measurable tumor mass, allowing for precise, non-invasive daily caliper measurements to track tumor volume dynamically.

  • Randomization: Randomize mice into vehicle and treatment cohorts only when tumors reach an average volume of 100–150 mm³.

    • Causality: Initiating treatment at this specific volume ensures uniform baseline tumor vascularization across all cohorts. This prevents initial size discrepancies from artificially inflating or deflating the final Tumor Growth Inhibition (TGI) calculations.

  • Dosing and Toxicity Monitoring: Administer the compound (e.g., 30 mg/kg) via oral gavage or intraperitoneal injection. Monitor body weight twice weekly.

    • Causality: Body weight tracking serves as a real-time surrogate for systemic toxicity. A >10% weight loss triggers a dosing holiday to ensure animal welfare and to strictly isolate the drug's anti-tumor efficacy from general systemic toxicity.

Quantitative In Vivo Data

The pyrrolo[3,4-d]pyrimidine scaffold has proven highly effective in vivo, demonstrating significant tumor regression with manageable safety profiles[5].

Table 2: In Vivo Efficacy Summary of Lead Derivatives

CompoundXenograft ModelDose & Administration RouteEfficacy Metric (TGI)Toxicity / Safety Profile
Compound 38a Breast CancerMonotherapyOutperforms Niraparib/AZD6738 comboWell-tolerated[3]
Compound A12 LoVo (Colorectal)30 mg/kg (Monotherapy)74% TGI No apparent toxicity[5]
Compound A12 LoVo (Colorectal)10 mg/kg + 3 mg/kg Cetuximab81% TGI Favorable safety profile[5]

In Vitro vs. In Vivo Translation: Bridging the Gap

A critical analysis of the data reveals a standard pharmacological reality: an in vitro IC50 of 55 nM (Compound A12) requires a 30 mg/kg systemic dose in vivo to achieve 74% TGI[5]. This translation gap is governed by three primary factors:

  • Metabolic Clearance: While the pyrrolo[3,4-d]pyrimidine core is structurally robust, functional side chains may be subject to rapid Phase I hepatic metabolism. High in vitro potency must be balanced with metabolic stability to maintain an effective circulating half-life in vivo.

  • The Tumor Microenvironment (TME): In vitro assays bathe a 2D monolayer of cells directly in the drug. In vivo, the compound must navigate the vascular endothelium, overcome high interstitial fluid pressure within the solid tumor, and penetrate hypoxic zones where DDR inhibitors are often most critically needed.

  • Plasma Protein Binding: High affinity for plasma proteins can restrict the "free fraction" of the drug available to engage the ATR or PARP1 targets within the tumor tissue, necessitating higher gross dosing to achieve the required local concentration.

Workflow InVitro In Vitro Screening (Direct Target Engagement) Metrics1 Metrics: IC50 (55 nM), DC50 (127 nM) InVitro->Metrics1 Translation Translational Barriers (Hepatic Clearance, TME Pressure, Protein Binding) Metrics1->Translation InVivo In Vivo Validation (Systemic Administration) Translation->InVivo Metrics2 Metrics: Tumor Growth Inhibition (74%), Toxicity Profiling InVivo->Metrics2

Caption: Translational workflow comparing in vitro screening metrics to in vivo validation parameters.

References

  • De Coen, L. M., et al. "Synthetic Entries to and Biological Activity of Pyrrolopyrimidines." Chemical Reviews. 1

  • He, M.-L., et al. "Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors." PMC / National Institutes of Health. 3

  • Mao, N.-D., et al. "Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model." Journal of Medicinal Chemistry / PubMed. 5

Sources

Safety & Regulatory Compliance

Safety

1H-Pyrrolo[3,4-D]pyrimidin-4-OL proper disposal procedures

As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to operational waste management is a critical phase in drug development. 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (CAS: 39455-98-6) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to operational waste management is a critical phase in drug development. 1H-Pyrrolo[3,4-d]pyrimidin-4-ol (CAS: 39455-98-6) is a highly valuable nitrogenous heterocyclic building block, frequently utilized as a core scaffold in the synthesis of kinase inhibitors targeting EGFR, JAK, and Aurora A pathways in oncology and immunology[1].

However, the very structural stability that makes this compound pharmacologically viable also makes its disposal complex. Improper disposal of nitrogen-rich heterocycles can lead to severe environmental toxicity and regulatory non-compliance. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and terminal disposal of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol.

Pharmacological Context & Chemical Profile

To understand the disposal requirements, we must first understand the molecule's behavior. Pyrrolopyrimidine derivatives are designed to competitively bind to the ATP-binding pockets of tyrosine kinases.

Pathway Ligand Growth Factors (EGF) Receptor Tyrosine Kinases (EGFR / JAK) Ligand->Receptor Downstream Downstream Signaling (PI3K / STAT) Receptor->Downstream Inhibitor 1H-Pyrrolo[3,4-d]pyrimidin-4-ol Derivatives Inhibitor->Receptor Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Proliferation Tumor Cell Proliferation Downstream->Proliferation

Pyrrolopyrimidine derivatives inhibit EGFR/JAK pathways, arresting cell proliferation.

Because these compounds are biologically active, they are classified as active pharmaceutical intermediates (APIs). The U.S. Environmental Protection Agency (EPA) strictly prohibits the discharge of pharmaceutical intermediates into municipal wastewater systems due to aquatic toxicity risks[2].

Quantitative Physicochemical Data

The following properties dictate our operational handling and disposal strategies:

PropertyValueOperational Implication
Chemical Name 1H-Pyrrolo[3,4-d]pyrimidin-4-olCore nitrogenous heterocyclic scaffold.
CAS Number 39455-98-6Required for EPA/RCRA hazardous waste manifesting.
Molecular Formula C6H5N3OHigh nitrogen content (N3) dictates NOx​ risk during thermal destruction.
Molecular Weight 135.13 g/mol Determines stoichiometric calculations for solvent dilution.
Solubility DMSO, DMF, hot EthanolLiquid waste streams will primarily consist of these organic solvents.
GHS Classification Skin/Eye Irritant (Warning)Mandates specific PPE (nitrile gloves, safety goggles) during handling.

Operational Handling & Waste Segregation Methodology

The fundamental rule of chemical disposal is that segregation dictates the success of destruction . Mixing incompatible waste streams lowers the BTU (British Thermal Unit) value of the waste, complicating terminal incineration.

WasteFlow Gen Waste Generation (Solid/Liquid) SegSolid Solid Waste (Contaminated PPE/Powder) Gen->SegSolid SegLiq Liquid Waste (DMSO/EtOH Solutions) Gen->SegLiq ContSolid Seal in HDPE Secondary Containment SegSolid->ContSolid ContLiq Non-Halogenated Solvent Carboy SegLiq->ContLiq Manifest EPA Hazardous Waste Manifesting ContSolid->Manifest ContLiq->Manifest Incinerate High-Temp Incineration (>1000°C) with NOx Scrubbing Manifest->Incinerate

Step-by-step workflow for the segregation and terminal incineration of pyrrolopyrimidine waste.

Protocol 1: Liquid Waste Segregation and Preparation

Causality Check: 1H-Pyrrolo[3,4-d]pyrimidin-4-ol is typically dissolved in polar aprotic solvents (like DMSO) during assays. If mixed with halogenated solvents (e.g., Dichloromethane), the incineration process can generate toxic dioxins. Therefore, strict separation is required.

  • Solvent Compatibility Verification: Confirm that the waste solution contains only non-halogenated solvents.

  • Concentration Dilution: Dilute high-concentration API solutions to <5% w/v using the primary solvent (e.g., additional DMSO or Ethanol).

    • Why? This prevents the active intermediate from precipitating out of solution inside the waste carboy, which could clog the liquid injection nozzles at the incineration facility and create heterogeneous "hot-spots."

  • Containerization: Transfer the solution into a high-density polyethylene (HDPE) carboy designated exclusively for "Non-Halogenated Organic Waste." Do not use metal containers, as trace degradation byproducts may cause localized corrosion.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly list "1H-Pyrrolo[3,4-d]pyrimidin-4-ol (CAS 39455-98-6)" and the exact percentage breakdown of the solvent composition.

Protocol 2: Solid Waste Containment
  • Collection: Gather all contaminated solid waste, including empty reagent vials, weighing boats, and heavily contaminated nitrile gloves.

  • Double-Bagging: Place the solids into a transparent, 4-mil thick polyethylene bag, seal it, and place it inside a rigid, leak-proof HDPE secondary container.

  • Desiccation (Optional but Recommended): Add a small amount of inert absorbent (e.g., diatomaceous earth) to the secondary container to capture any residual moisture, ensuring the waste remains classified as solid for transport.

Terminal Disposal: High-Temperature Incineration

Because 1H-Pyrrolo[3,4-d]pyrimidin-4-ol contains a tri-nitrogen core ( C6​H5​N3​O ), its thermal destruction pathway is highly specific. Low-temperature combustion of nitrogenous heterocycles leads to the release of toxic nitrogen oxides ( NOx​ ) and hydrogen cyanide (HCN) gas. Therefore, standard municipal disposal is strictly prohibited.

Protocol 3: Vendor Hand-off and Thermal Destruction

Causality Check: To validate complete destruction and prevent atmospheric pollution, the chosen disposal facility must utilize a self-validating system known as Destruction and Removal Efficiency (DRE) monitoring, ensuring 99.99% breakdown of the API [3].

  • Manifesting: Complete an EPA Uniform Hazardous Waste Manifest. Categorize the waste under the appropriate characteristic waste codes (e.g., D001 if the primary solvent is highly flammable like ethanol).

  • Facility Selection: Ensure your licensed hazardous waste vendor utilizes a Rotary Kiln or Liquid Injection Incinerator capable of sustaining temperatures >1000∘C .

  • Thermal Cleavage: At >1000∘C , the thermal energy exceeds the bond dissociation energy of the pyrimidine and pyrrole rings, completely mineralizing the compound into CO2​ , H2​O , and NOx​ .

  • Exhaust Scrubbing: Verify that the vendor's facility is equipped with a Selective Catalytic Reduction (SCR) unit or wet scrubbing system. This step captures the NOx​ generated by the molecule's nitrogen atoms, ensuring compliance with the Clean Air Act before exhaust is released into the atmosphere.

By adhering to these protocols, laboratories ensure that the potent biological activity of 1H-Pyrrolo[3,4-d]pyrimidin-4-ol is contained entirely within the experimental workflow and fully neutralized during disposal.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Pharmaceutical Manufacturing Effluent Guidelines U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Incineration and Treatment of Hazardous Waste EPA National Environmental Publications Information System (NEPIS) URL:[Link]

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